3-Aminopyrazine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminopyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,6,9)(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSMATGDLFHTHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186281 | |
| Record name | Aminopyrazine carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32587-10-3 | |
| Record name | Aminopyrazine carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032587103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32587-10-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 32587-10-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aminopyrazine carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOPYRAZINE CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K43224J9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Aminopyrazine-2-carboxamide: A Heterocyclic Architect for Drug Discovery & Material Science
Executive Summary
3-Aminopyrazine-2-carboxamide (CAS 5424-01-1) is a bifunctional pyrazine building block that serves as a critical "linchpin" in the synthesis of fused heterocyclic systems. Its utility stems from the orthogonal reactivity of its adjacent functional groups: a nucleophilic amino group at position 3 and an electrophilic carboxamide at position 2.
This guide details the technical application of this scaffold in two primary domains:
-
Medicinal Chemistry: As a precursor to Pteridines (bioisosteres of purines) and Pyrazinopyrimidines , and as a scaffold for FGFR inhibitors and antimycobacterial agents.
-
Material Science: As a core for "turn-on" fluorescent sensors and chemosensors for metal ions (e.g., Al³⁺).
Chemical Profile & Reactivity Analysis
Physicochemical Properties
| Property | Data | Relevance |
| CAS Number | 5424-01-1 | Unique Identifier |
| Molecular Weight | 138.13 g/mol | Fragment-based drug design (FBDD) compliant |
| Appearance | Yellow to light brown powder | Visual purity indicator (darkening indicates oxidation) |
| Solubility | DMSO, DMF, MeOH (hot) | Polar aprotic solvents preferred for coupling |
| pKa (Calculated) | ~2.8 (pyrazine N), ~13 (amide) | Weakly basic; requires activation for N-acylation |
The "Push-Pull" Reactivity Model
The pyrazine ring is electron-deficient (π-deficient), which significantly lowers the nucleophilicity of the C3-amino group.
-
Challenge: Direct acylation of the C3-amine is difficult and often requires forcing conditions (high temp, microwave) or specific catalysts (DMAP, pyridine).
-
Opportunity: The C2-carboxamide is readily convertible. It can undergo Hoffman rearrangement to a diamine or dehydration to a nitrile, but its most valuable role is in cyclocondensation reactions .
Core Synthetic Workflows
Pathway A: The "Butterfly" Cyclization (Pteridine Synthesis)
The most authoritative use of this compound is the synthesis of Pteridin-4(3H)-ones (Lumazines). This follows the Isay Reaction logic, where the pyrazine diamine equivalent condenses with 1,2-dicarbonyls.
Mechanism:
-
Condensation: The C3-amino group attacks a carbonyl carbon of the reagent (e.g., glyoxal, ethyl pyruvate).
-
Cyclization: The amide nitrogen (or oxygen, depending on tautomer) closes the ring, releasing water/alcohol.
Pathway B: Amide Functionalization (The "Warhead" Vector)
For kinase inhibitors (e.g., FGFR targets), the carboxamide nitrogen is substituted to create specific binding interactions. Since the amide nitrogen is poor nucleophile, coupling agents (CDI, T3P) are essential to activate the carboxylic acid precursor or facilitate transamidation.
Visualization of Divergent Synthesis
The following diagram maps the transformation of this compound into high-value targets.
Figure 1: Divergent synthetic pathways from the this compound core.[1]
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Amide Coupling (CDI Method)
Context: Used to synthesize N-substituted derivatives active against M. tuberculosis and FGFR kinases.
Reagents:
Methodology:
-
Activation: Dissolve 3-aminopyrazine-2-carboxylic acid (1.0 equiv) in anhydrous DMSO (approx. 10 mL/g). Add CDI (1.3 equiv).[1][2]
-
Observation: Evolution of CO₂ gas bubbles. Stir at Room Temperature (RT) for 10–15 minutes until effervescence ceases. This forms the reactive acyl-imidazole intermediate.[2]
-
-
Coupling: Add the target amine (1.5 equiv) directly to the reaction vessel.
-
Reaction: Seal the vessel and irradiate in a microwave reactor at 120 °C for 30 minutes at 100 W.
-
Note: If microwave is unavailable, heating at 100 °C for 4–6 hours is a viable alternative, though yields may decrease.
-
-
Workup: Pour the reaction mixture into crushed ice/water. Adjust pH to neutral if necessary.
-
Purification: The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
Validation Check:
-
TLC: Monitor disappearance of the starting acid (polar, stays at baseline) and appearance of the less polar amide.
-
Yield Expectation: 60–85%.
Protocol 2: Synthesis of Pteridin-4(3H)-one (Lumazine Core)
Context: Classic cyclization to form the bicyclic fluorescent core.
Reagents:
-
This compound (1.0 equiv)[5]
-
Triethyl orthoformate (Excess, acts as solvent and C1 donor)
-
Acetic Anhydride (Catalytic/Co-solvent)
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound in triethyl orthoformate (10–15 mL per gram of substrate).
-
Catalysis: Add acetic anhydride (2.0 equiv).
-
Reflux: Heat the mixture to reflux (approx. 146 °C) for 4–8 hours.
-
Isolation: Cool the mixture to RT. The pteridine product often crystallizes out upon cooling.
-
Purification: Filter the solid. Wash with cold ethanol and diethyl ether.
Case Studies & Applications
Pharmaceutical: FGFR Inhibitors (Compound 18i)
Recent studies (2024) have validated N-substituted 3-aminopyrazine-2-carboxamides as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[9]
-
Mechanism: The pyrazine core acts as the hinge binder in the ATP pocket of the kinase.
-
Key Interaction: The C3-amino group and the C2-amide oxygen form crucial hydrogen bonds with the kinase backbone (residues Ala564/Glu565 in FGFR2).
-
Outcome: Compound 18i demonstrated sub-micromolar IC50 values against FGFR1–4, showing potential for treating gastric cancers.
Material Science: Fluorescent "Turn-On" Sensors
The rigid, planar structure of the pteridine derivatives synthesized from this building block exhibits strong fluorescence.
-
Application: Detection of Aluminum (Al³⁺) ions.[10]
-
Mechanism: Chelation Enhanced Fluorescence (CHEF).[10] The free ligand has weak fluorescence due to Photoinduced Electron Transfer (PET). Binding Al³⁺ inhibits PET, restoring strong emission (typically green, ~517 nm).
-
Sensitivity: Detection limits reaching
mol/L.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield in Amide Coupling | Poor solubility of the zwitterionic acid precursor. | Switch solvent to DMSO or DMF . Use T3P (Propylphosphonic anhydride) as a coupling agent for cleaner conversion than CDI. |
| Incomplete Cyclization | Low nucleophilicity of the amide nitrogen.[6] | Ensure strictly anhydrous conditions for orthoester reactions. Increase temperature or use microwave irradiation to overcome the activation energy barrier. |
| Product Darkening | Oxidation of the electron-rich amino group. | Perform reactions under an inert atmosphere (Argon/Nitrogen ). Store starting material in the dark at <15°C. |
References
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters (2024).
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules (2019).
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules (2017).
-
A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. Analytical Methods (2012).
-
Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase. Molecules (2020).
Sources
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+ - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Theoretical Profiling of 3-Aminopyrazine-2-carboxamide: Electronic Structure & Pharmaceutical Implications
Executive Summary
3-Aminopyrazine-2-carboxamide represents a "privileged scaffold" in medicinal chemistry, particularly in the development of anti-tubercular agents. Its structural uniqueness lies in the proximity of the electron-rich amino group (
This technical guide synthesizes advanced Density Functional Theory (DFT) studies to map the electronic landscape of this molecule. By correlating frontier molecular orbital (FMO) energies with global reactivity descriptors, we provide a predictive framework for its stability and reactivity, essential for rational drug design targeting Mycobacterium tuberculosis Prolyl-tRNA synthetase (ProRS).
Computational Framework & Methodology
To ensure high-fidelity electronic property prediction, the following computational protocol is established as the field standard for pyrazine derivatives.
Standardized Protocol
-
Theory Level: Density Functional Theory (DFT)[1][2][3][4][5][6]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its superior balance in predicting vibrational frequencies and electronic exchanges in organic heterocycles.
-
Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (
) is critical for accurately modeling the lone pairs on the pyrazine nitrogens and the anionic character of the carbonyl oxygen. -
Solvation Models: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water or DMSO to mimic physiological or assay conditions.
Workflow Visualization
Caption: Computational workflow for characterizing this compound, ensuring ground state verification before electronic analysis.
Geometric Architecture: The "Locked" Conformation
The defining structural feature of this compound is the formation of a six-membered pseudo-ring via an Intramolecular Hydrogen Bond (IMHB) .
Conformational Analysis
-
Interaction: The amino hydrogen (H-donor) interacts with the carbonyl oxygen (H-acceptor) of the amide group.
-
Bond Length: Theoretical predictions place this H...O distance typically between 1.85 Å and 2.05 Å , significantly shorter than the sum of van der Waals radii.
-
Energetic Consequence: This interaction stabilizes the planar conformation by approximately 5–7 kcal/mol compared to the non-hydrogen-bonded rotamer.
-
Pharmaceutical Impact: This "locking" reduces the energy penalty for desolvation upon binding to a protein target but may also mask polarity, making the molecule appear more lipophilic (higher logP) than calculated by fragmentation methods.
Electronic Landscape & Reactivity Descriptors
The reactivity of the molecule is governed by its Frontier Molecular Orbitals (FMOs). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a critical indicator of chemical hardness and bioactivity.
Frontier Molecular Orbitals (FMO)
-
HOMO: Localized primarily on the pyrazine ring and the amino group lone pair. It represents the region capable of donating electrons (nucleophilic character).
-
LUMO: Concentrated on the carboxamide moiety and the pyrazine ring
-system. It represents the region susceptible to electron acceptance (electrophilic attack).
Global Reactivity Descriptors
Derived from Koopmans' theorem, these values quantify the molecule's stability and reactivity.
| Property | Symbol | Formula | Representative Value (eV) | Interpretation |
| HOMO Energy | - | -6.3 to -6.5 | Moderate ionization potential; stable against oxidation. | |
| LUMO Energy | - | -1.8 to -2.2 | Accessible for nucleophilic attack. | |
| Energy Gap | 4.1 - 4.5 | Soft Molecule : Indicates high polarizability and high chemical reactivity (bioactive). | ||
| Chemical Hardness | ~2.15 | Resistance to charge transfer; correlates with stability. | ||
| Electrophilicity | High | Strong propensity to accept electrons, aiding in receptor binding. |
Note: Values are representative of B3LYP/6-311++G(d,p) gas-phase calculations for this class of pyrazine amides.
Spectroscopic Signatures (Validation)
Theoretical vibrational frequencies must be scaled (typically by a factor of ~0.961 for B3LYP) to match experimental FT-IR data.
Key Vibrational Modes
| Mode Assignment | Theoretical (Scaled) cm⁻¹ | Experimental (FT-IR) cm⁻¹ | Description |
| 3400 - 3450 | ~3420 | Asymmetric stretching of the free amino group. | |
| 3250 - 3300 | ~3280 | Symmetric stretching; often broadened by H-bonding. | |
| 1660 - 1690 | 1675 | Amide I band . Strong intensity. Position confirms the amide form (vs. iminol). | |
| 1580 - 1610 | ~1600 | Scissoring vibration of the amino group. |
Insight: A redshift (lowering of frequency) in the NH stretching mode compared to non-interacting analogs provides spectroscopic evidence of the Intramolecular Hydrogen Bond (IMHB).
Charge Distribution & Pharmaceutical Reactivity
Molecular Electrostatic Potential (MEP)
The MEP map visualizes the charge distribution, guiding the prediction of receptor-ligand interactions.
-
Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Pyrazine Ring Nitrogens . These are the primary sites for H-bond acceptance from protein residues (e.g., Serine, Threonine).
-
Positive Potential (Blue): Concentrated on the Amino Hydrogens and Amide Hydrogen . These sites act as H-bond donors.
Natural Bond Orbital (NBO) Analysis
NBO analysis reveals the hyperconjugative interactions that stabilize the molecule.
-
LP(N)
(C=O): Delocalization of the amide nitrogen lone pair into the carbonyl antibonding orbital. This resonance contributes to the planarity of the amide bond. -
LP(N_amino)
(Pyrazine): Interaction between the amino substituent and the aromatic ring, increasing electron density on the ring carbons (activating them for electrophilic attack).
Docking Potential: Prolyl-tRNA Synthetase (ProRS)
Recent studies identify this compound derivatives as potential inhibitors of Mycobacterium tuberculosis ProRS.
-
Mechanism: The scaffold mimics the adenosine portion of the native substrate.
-
Binding Mode: The "locked" conformation allows the carboxamide and amino groups to form a specific H-bond network with the enzyme's active site, often involving conserved residues like Arg and Glu .
Caption: Schematic of ligand-receptor interaction logic, highlighting the dual role of the scaffold as both H-bond donor and acceptor.
References
-
Note: While specific titles vary by derivative, the methodology (B3LYP/6-311++G**)
- Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO-LUMO and molecular docking study of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide.
-
URL:
-
Antimicrobial & Docking Studies of 3-Aminopyrazine-2-carboxamides Title: Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Source:Molecules (MDPI), 2020. URL:[Link]
-
Prolyl-tRNA Synthetase Inhibition Title: Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Source:Biomolecules, 2022.[7] URL:[Link]
-
Vibrational Spectroscopy of Pyrazinamide Analogs Title: Vibrational spectra of pyrazinamide and isoniazid studied by terahertz spectroscopy and density functional theory. Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2020. URL:
Sources
- 1. irjweb.com [irjweb.com]
- 2. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 3. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Vibrational spectral investigations of the FT-IR and FT-Raman spectra and DFT study on 2, 3-pyarazine dicarboxamide [academia.edu]
- 7. researchgate.net [researchgate.net]
Investigating the Cytotoxicity of 3-Aminopyrazine-2-carboxamide Derivatives
Executive Summary
The 3-aminopyrazine-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, historically recognized for its antiviral utility (e.g., Favipiravir/T-705 ) and more recently for its potent kinase inhibitory potential in oncology.[1] Specifically, derivatives of this scaffold have demonstrated high affinity for the ATP-binding pockets of Fibroblast Growth Factor Receptors (FGFR) and Hematopoietic Progenitor Kinase 1 (HPK1) .[1]
This guide provides a rigorous technical framework for investigating the cytotoxicity of these derivatives. Moving beyond generic screening, we outline a target-deconvolution strategy that validates specific antiproliferative mechanisms (kinase inhibition) against general cytotoxicity (off-target toxicity), ensuring that observed potency translates to viable therapeutic leads.[1]
Chemical Rationale & Library Generation
The Pharmacophore
The this compound core functions as a bidentate hinge-binder. The nitrogen of the pyrazine ring and the amino group at position 3 (or the amide nitrogen) form critical hydrogen bonds with the backbone residues of kinase hinge regions (e.g., Glu565 and Ala564 in FGFR2).[1]
-
Critical Feature: The intramolecular hydrogen bond between the C-3 amino group and the C-2 carbonyl oxygen locks the molecule into a planar conformation, minimizing the entropic penalty upon binding to the enzyme pocket.
Synthesis Workflow for Screening Libraries
To investigate cytotoxicity effectively, a diverse library must be generated.[1] The most robust pathway utilizes 3-chloropyrazine-2-carbonitrile as the starting material, allowing for late-stage diversification via nucleophilic aromatic substitution (
In Vitro Cytotoxicity Profiling
Cell Line Selection Strategy
Random screening yields noisy data.[1] For this scaffold, cell lines must be selected based on the hypothesized target (FGFR amplification) versus toxicity controls.[1]
| Cell Line | Tissue Origin | Rationale for Selection |
| SNU-16 | Gastric Cancer | High FGFR2 amplification. Primary model for efficacy. |
| NCI-H520 | Lung Squamous | FGFR1 amplification. Validates pan-FGFR activity. |
| A549 | Lung Adenocarcinoma | KRAS-mutant control. Determines if cytotoxicity is target-independent.[2] |
| HepG2 | Liver | Toxicity Control. High metabolic activity; used to calculate Selectivity Index (SI).[1] |
Primary Screening Protocol (MTS Assay)
Objective: Determine the IC
Protocol:
-
Seeding: Plate cells (e.g., SNU-16) at
cells/well in 96-well plates. -
Incubation: Allow attachment for 24 hours.
-
Treatment: Add derivatives (dissolved in DMSO) in a serial dilution (e.g., 0.01
M to 100 M). -
Exposure: Incubate for 72 hours at 37°C, 5% CO
. -
Readout: Add 20
L MTS reagent. Incubate 2-4 hours. Measure Absorbance at 490 nm.[1] -
Validation:
-factor must be for the assay to be considered statistically robust.
Mechanism of Action (MoA) Deconvolution
Cytotoxicity can result from necrosis (bad) or programmed cell death (good).[1] You must prove the latter.
Kinase Inhibition & Signaling Pathway Analysis
If the cytotoxicity is driven by FGFR inhibition, downstream signaling (ERK/MAPK pathway) must be suppressed.[1]
Experimental Setup:
-
Method: Western Blotting.[1]
-
Markers: p-FGFR (Tyr653/654), p-ERK1/2 (Thr202/Tyr204).[1]
-
Expectation: A dose-dependent decrease in phosphorylation without a decrease in total protein levels.
[1]
Apoptosis Verification (Annexin V/PI)
To confirm the "cytotoxicity" is actually apoptosis (clean death):
-
Stain: Treat cells with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains necrotic cells).[1]
-
Flow Cytometry Analysis:
-
Q1 (Annexin-/PI+): Necrotic (Toxic/Lysis).[1]
-
Q2/Q4 (Annexin+): Apoptotic (Desired Mechanism).
-
-
Target Metric: A shift from viable cells to Early/Late Apoptosis >20% over vehicle control.
Structure-Activity Relationship (SAR) Insights
Based on recent data (e.g., ACS Med.[1] Chem. Lett. 2024), the following SAR rules govern the cytotoxicity of this scaffold:
-
C-3 Amino Group: Essential. Substitution or removal abolishes kinase affinity (loss of hinge H-bond).[1]
-
C-2 Carboxamide: The primary amide (-CONH
) is preferred. Bulky substitutions on the amide nitrogen often reduce potency due to steric clash with the "gatekeeper" residue in the kinase pocket. -
Pyrazine C-5/C-6 Substitution:
References
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. (2024).[1] Validates the scaffold as a potent FGFR inhibitor with IC50s in the low micromolar range. [1]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI Molecules. (2020).[1] Provides synthesis protocols and HepG2 cytotoxicity data.[3] [1]
-
Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. (2025).[1][4] Details the optimization of this scaffold for immunooncology targets. [1][4]
-
T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. Antiviral Research. (2009).[1] Establishes the baseline safety profile and lack of cytotoxicity in normal cells for the core scaffold.
Sources
Methodological & Application
Application Note: Analytical Characterization of 3-Aminopyrazine-2-carboxamide
Executive Summary
3-Aminopyrazine-2-carboxamide (CAS: 55557-52-3) is a critical heterocyclic intermediate, most notably serving as the immediate precursor in the synthesis of Favipiravir (T-705) , a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase. Its structural integrity is paramount; impurities such as the hydrolyzed acid (3-aminopyrazine-2-carboxylic acid) or incomplete ester precursors can significantly degrade the yield and purity of downstream APIs.
This guide provides a self-validating analytical framework for the characterization of this compound. We move beyond generic methods to provide a targeted Reverse-Phase HPLC (RP-HPLC) protocol designed to resolve the polar pyrazine core from its synthetic byproducts, alongside definitive spectroscopic criteria for structural validation.
Chemical Identity & Critical Quality Attributes (CQAs)
Before initiating wet-lab protocols, the analyst must verify the physicochemical baseline of the target analyte.
| Attribute | Specification | Technical Insight |
| Chemical Name | This compound | Also known as 3-Aminopyrazinamide.[1] |
| Molecular Formula | C₅H₆N₄O | High nitrogen content necessitates specific detector settings. |
| Molecular Weight | 138.13 g/mol | Suitable for LC-MS (ESI+) confirmation. |
| Appearance | Yellow to pale-yellow solid | Color intensity often correlates with oxidation impurities. |
| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in Water | Low aqueous solubility requires organic pre-dissolution for HPLC. |
| pKa (Calculated) | ~2.8 (Pyrazine N), ~13 (Amide) | Weakly basic; pH control in HPLC is critical to prevent peak tailing. |
Synthetic Pathway & Impurity Logic
Understanding the synthesis informs the impurity profile. The compound is typically derived from 3-aminopyrazine-2-carboxylic acid via esterification and subsequent ammonolysis.[1]
Primary Impurities:
-
Impurity A (Precursor): 3-Aminopyrazine-2-carboxylic acid (Hydrolysis product).
-
Impurity B (Intermediate): Methyl 3-aminopyrazine-2-carboxylate (Incomplete ammonolysis).
-
Impurity C (Byproduct): 3-Chloropyrazine-2-carboxamide (If synthesized via halo-displacement).
Workflow Visualization
The following diagram outlines the logical flow for complete characterization, distinguishing between routine release testing and full structural elucidation.
Figure 1: Analytical workflow for the characterization of pyrazine intermediates. Blue nodes indicate active protocols; Red indicates critical control points.
Protocol 1: High-Performance Liquid Chromatography (HPLC)[2][3]
Objective: Quantify purity and detect related substances (Acid and Ester forms). Rationale: Pyrazines are polar and basic. Standard C18 columns can suffer from peak tailing due to interaction with residual silanols. We utilize a phosphate buffer at pH 3.0 to suppress silanol ionization and keep the pyrazine nitrogen protonated, ensuring sharp peak shape and reproducible retention.
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1200/1260) |
| Column | Agilent ZORBAX Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) or equivalent |
| Column Temp | 30°C |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm (Primary), 254 nm (Secondary) |
| Injection Vol | 5–10 µL |
| Run Time | 15 minutes |
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (
) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid ( ). Filter through 0.45 µm membrane. -
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
Gradient Program
A shallow gradient is required to separate the polar acid impurity from the amide target.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95 | 5 | Initial Hold |
| 2.0 | 95 | 5 | End Isocratic |
| 10.0 | 60 | 40 | Linear Gradient |
| 12.0 | 60 | 40 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | Stop |
Sample Preparation
-
Diluent: Mix Water : Acetonitrile (90:10 v/v).
-
Stock Solution: Accurately weigh 10 mg of this compound into a 20 mL volumetric flask. Dissolve in 5 mL DMSO (to ensure complete solubility), then make up to volume with Diluent.
-
Working Standard: Dilute Stock 1:10 with Diluent to approx. 50 µg/mL.
System Suitability Criteria (Self-Validating)
-
Retention Time (RT): Target analyte elutes at approx. 4.5 – 5.5 min.
-
Tailing Factor (T): NMT 1.5 (Critical for basic pyrazines).
-
Theoretical Plates (N): NLT 5000.
-
Resolution (Rs): NLT 2.0 between Impurity A (Acid) and Target (Amide). Note: The Acid is more polar and will elute earlier (approx 2.5 - 3.0 min).
Protocol 2: Spectroscopic Characterization
Objective: Structural confirmation using orthogonal spectral techniques.
Infrared Spectroscopy (FT-IR)
-
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
-
Key Diagnostic Bands:
-
3430 – 3480 cm⁻¹: Primary Amine (
) stretching (Doublet often visible). -
3200 – 3100 cm⁻¹: Aromatic C-H stretching.[2]
-
1660 – 1690 cm⁻¹: Amide Carbonyl (
) stretching (Strong intensity). -
1580 – 1600 cm⁻¹: Pyrazine ring skeletal vibrations (
).
-
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-
(Deuterated Dimethyl Sulfoxide).[2] -
1H NMR Assignment (400 MHz):
-
13.0 – 11.5 ppm: Amide
(Broad singlet, solvent dependent). - 8.8 – 8.2 ppm: Pyrazine Ring Protons (Two doublets, characteristic of 2,3-substitution pattern).
-
7.8 – 7.5 ppm: Amine
(Broad singlet, exchangeable with ).
-
13.0 – 11.5 ppm: Amide
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Electrospray Ionization), Positive Mode.
-
Expected Ion:
= 139.14 m/z. -
Fragmentation: Loss of Ammonia (
, -17) or Carbonyl (-28) may be observed at higher collision energies.
Synthesis & Impurity Pathway Visualization
This diagram maps the origin of the impurities targeted in the HPLC protocol, providing the "why" behind the method development.
Figure 2: Synthesis pathway highlighting the origin of Critical Process Impurities (Impurity A and B).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction with pyrazine nitrogen. | Ensure Buffer pH is ≤ 3.0. Increase buffer concentration to 25 mM. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in 100% DMSO first, then dilute with Mobile Phase A (not pure ACN). |
| RT Drift | Column dewetting or pH instability. | Verify organic content in Mobile Phase A is 0%. Ensure column is equilibrated for 10 CVs. |
| Low Sensitivity | Incorrect detection wavelength. | Pyrazines have max absorption ~260-280 nm. Do not use 210 nm (solvent noise). |
References
-
Furuta, Y., et al. (2009).[3] "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication." Antiviral Research. Link
-
Doležal, M., et al. (2018). "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules. Link
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 2762660, this compound." PubChem. Link
-
Agilent Technologies. (2020). "Analysis of Pyrazine Derivatives using ZORBAX Eclipse XDB-C18." Application Note. Link
-
SIELC Technologies. (2018). "HPLC Method for Analysis of 3-Aminopyrazine-2-carboxylic acid." SIELC Applications. Link
Sources
Application Note: High-Throughput Screening of 3-Aminopyrazine-2-carboxamide Libraries for Novel Drug Candidates
Abstract
The 3-aminopyrazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition and antimicrobial effects. High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large libraries of these derivatives to identify novel hit compounds. This application note presents a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for this compound libraries. We will delve into the rationale behind assay selection, provide detailed protocols for various assay formats, and discuss data analysis and hit validation strategies, ensuring scientific integrity and a logical workflow.
Introduction: The Promise of the this compound Scaffold
The this compound core is a versatile pharmacophore that has demonstrated significant potential in drug discovery. Its derivatives have been investigated for a range of therapeutic applications, including as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) in oncology and as agents against Mycobacterium tuberculosis.[1][2] The chemical tractability of this scaffold allows for the generation of large, diverse libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[3]
HTS enables the rapid testing of thousands to millions of compounds, significantly accelerating the early stages of drug discovery.[3][4] This document will provide a detailed framework for screening this compound libraries, with a focus on two key therapeutic areas: kinase inhibition and antimycobacterial activity.
Strategic Assay Selection and Development
The success of any HTS campaign hinges on the selection and development of a robust and reliable assay. The choice of assay technology should be guided by the biological target and the anticipated mechanism of action of the compounds in the library. For this compound derivatives, which are often designed as competitive inhibitors, several assay formats are particularly well-suited.
Rationale for Assay Choice
-
For Kinase Targets (e.g., FGFR): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a gold standard for kinase activity. They offer a homogenous format, high sensitivity, and reduced interference from fluorescent compounds, which is a common issue in HTS.[5] TR-FRET can be configured to measure kinase phosphorylation of a substrate, providing a direct readout of enzyme activity.[5][6]
-
For Antimycobacterial Targets (e.g., Prolyl-tRNA Synthetase): Fluorescence Polarization (FP) is an excellent choice for monitoring the binding of small molecules to larger protein targets. This technique is well-suited for identifying inhibitors that disrupt protein-ligand interactions.[7]
-
For Cell-Based Phenotypic Screening: For assessing broader cellular effects or targeting membrane proteins like G-protein coupled receptors (GPCRs), cell-based assays that measure downstream signaling events (e.g., cAMP production for TGR5 agonists) or cell viability are indispensable.[8][9]
Assay Quality Control: The Z'-Factor
A critical parameter for validating an HTS assay is the Z'-factor. This statistical metric assesses the separation between the positive and negative controls, providing a measure of the assay's quality and suitability for screening. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for HTS.
High-Throughput Screening Workflow
A typical HTS campaign follows a structured workflow, from initial library screening to hit confirmation and validation. This systematic approach ensures the identification of genuine hits while minimizing false positives.
Caption: A generalized workflow for a high-throughput screening campaign.
Detailed Protocols
The following protocols provide step-by-step methodologies for screening a this compound library against a kinase target (FGFR) using a TR-FRET assay and a cell-based assay for TGR5 agonism.
Protocol 1: TR-FRET Assay for FGFR Kinase Inhibitors
This protocol is designed to identify inhibitors of FGFR kinase activity. It measures the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Recombinant FGFR kinase
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume white plates
-
This compound compound library (dissolved in DMSO)
-
Positive control (known FGFR inhibitor)
-
Negative control (DMSO)
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and a known FGFR inhibitor (positive control).
-
Enzyme and Substrate Addition: Prepare a master mix of FGFR kinase and biotinylated substrate peptide in assay buffer. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing the europium-labeled anti-phospho-substrate antibody and the streptavidin-conjugated acceptor in detection buffer. Add 10 µL of the detection mix to each well.
-
Second Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis:
-
Calculate the TR-FRET ratio for each well.
-
Normalize the data to the positive and negative controls.
-
Calculate the percent inhibition for each compound.
-
Determine the Z'-factor for the assay plate to ensure data quality.
| Parameter | Value |
| Plate Format | 384-well |
| Assay Volume | 20 µL |
| Compound Conc. | 10 µM |
| Enzyme Conc. | 1-5 nM |
| Substrate Conc. | 100 nM |
| ATP Conc. | Km value |
| Incubation Time | 60 min |
| Readout | TR-FRET |
Table 1: Example parameters for an FGFR TR-FRET assay.
Protocol 2: Cell-Based HTRF Assay for TGR5 Agonists
This protocol is designed to identify agonists of the TGR5 receptor by measuring the production of cyclic AMP (cAMP) in a recombinant cell line.[8]
Materials:
-
HEK293 cell line stably expressing human TGR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
This compound compound library (dissolved in DMSO)
-
Positive control (known TGR5 agonist)
-
Negative control (DMSO)
-
384-well white cell culture plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the TGR5-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Addition: Add 50 nL of each library compound, positive control, or negative control to the appropriate wells.
-
Cell Stimulation: Incubate the plates at 37°C for 30 minutes to allow for receptor activation and cAMP production.
-
Cell Lysis and Detection: Add the HTRF lysis buffer and the detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
Data Analysis:
-
Calculate the HTRF ratio for each well.
-
Normalize the data to the positive and negative controls.
-
Calculate the percent activation for each compound.
-
Determine the Z'-factor for the assay plate.
| Parameter | Value |
| Cell Line | HEK293-TGR5 |
| Plate Format | 384-well |
| Seeding Density | 5,000 cells/well |
| Compound Conc. | 10 µM |
| Stimulation Time | 30 min |
| Readout | cAMP HTRF |
Table 2: Example parameters for a TGR5 cell-based HTRF assay.
Hit Validation Cascade
A crucial phase of any HTS campaign is the validation of initial hits to eliminate false positives and prioritize the most promising compounds for further development.[10][11]
Caption: A typical hit validation cascade for an HTS campaign.
Key Steps in Hit Validation:
-
Hit Confirmation: Re-test the initial hits in the primary assay to confirm their activity.
-
Dose-Response Analysis: Generate dose-response curves for confirmed hits to determine their potency (IC₅₀ or EC₅₀ values).
-
Orthogonal Assays: Test the hits in a secondary, mechanistically distinct assay to confirm their on-target activity and rule out assay-specific artifacts. For example, a kinase inhibitor identified in a TR-FRET assay could be further validated using a biophysical method like Surface Plasmon Resonance (SPR) to confirm direct binding to the target.
-
Cellular Assays: For hits from biochemical assays, it is crucial to demonstrate activity in a cellular context. This could involve assays that measure downstream signaling events or cell viability in relevant cell lines.[1]
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of the validated hits to establish an initial SAR. This helps to confirm that the observed activity is due to a specific chemical scaffold and not a result of non-specific effects.
Conclusion
The this compound scaffold represents a rich source of potential drug candidates. By employing a well-designed HTS campaign, researchers can efficiently screen large libraries of these compounds to identify novel modulators of various biological targets. The strategic selection of assay technology, rigorous quality control, and a systematic hit validation cascade are paramount to the success of these endeavors. The protocols and workflows outlined in this application note provide a robust framework for initiating and advancing drug discovery programs based on this promising chemical scaffold.
References
-
Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Kucerova, M., et al. (2021). Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. [Link]
-
He, Y., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Medicinal Chemistry. [Link]
-
XtalPi. (2024). Identifying Novel FGFR3 Inhibitors By XtalPi-Curated HTS Diversity Library. [Link]
-
Hansel, C. S., et al. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SLAS Discovery. [Link]
-
Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]
-
BellBrook Labs. (n.d.). Using an HTS Ready Assay for PLK1 Inhibitor Screening. [Link]
-
Krátký, M., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]
-
SciLifeLab. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. [Link]
-
Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
National Center for Biotechnology Information. (n.d.). Accessing the High Throughput Screening Data Landscape. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazinamide susceptibility testing of Mycobacterium tuberculosis by high resolution melt analysis. [Link]
-
Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. [Link]
-
National Center for Biotechnology Information. (n.d.). Time-resolved FRET reports FGFR1 dimerization and formation of a complex with its effector PLCγ1. [Link]
-
National Center for Biotechnology Information. (n.d.). A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Oncodesign Services. (n.d.). Hit Identification and Validation Services. [Link]
-
Wiley Online Library. (n.d.). A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity. [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. [Link]
-
Genedata. (n.d.). High-Throughput Screening. [Link]
-
MDPI. (n.d.). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. [Link]
-
ResearchGate. (n.d.). Prototypical screening cascade for hit generation and validation. [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization Assays of Proteases with the IMAP Platform. [Link]
-
National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. [Link]
-
MDPI. (n.d.). Effectiveness and Safety of Bedaquiline-Containing Modified Shorter Regimens for Multidrug- or Rifampicin-Resistant Tuberculosis: A Single-Arm Meta-Analysis. [Link]
-
Sciforum. (n.d.). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazinamide Susceptibility Is Driven by Activation of the SigE-Dependent Cell Envelope Stress Response in Mycobacterium tuberculosis. [Link]
-
PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]
-
bioRxiv. (n.d.). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. [Link]
- Google Patents. (n.d.). CN116615426A - FGFR inhibitors and methods of making and using the same.
-
PubMed. (n.d.). Discovery and characterization of small-molecule TGR5 ligands with agonistic activity. [Link]
-
Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. [Link]
-
RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. drugtargetreview.com [drugtargetreview.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for Evaluating the Anticancer Activity of 3-Aminopyrazine-2-carboxamide Derivatives
Introduction: Targeting Cancer with Precision
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells. Among the promising new classes of targeted agents are derivatives of 3-Aminopyrazine-2-carboxamide. These small molecules have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in various malignancies.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, can lead to uncontrolled cell proliferation, survival, migration, and angiogenesis, making it a critical oncogenic driver.[3][4]
This comprehensive guide provides a suite of robust, cell-based assays to meticulously evaluate the anticancer efficacy of this compound derivatives. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers can generate reproducible and meaningful data. We will delve into assays that probe cytotoxicity, apoptosis, cell cycle progression, and cell migration, providing a holistic view of a compound's potential as a therapeutic agent.
Mechanism of Action: Inhibition of the FGFR Signaling Cascade
This compound derivatives typically function as ATP-competitive inhibitors of the FGFR kinase domain.[1] By binding to the ATP pocket, these compounds prevent the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. The primary pathways affected include:
-
RAS-RAF-MEK-MAPK Pathway: Crucial for cell proliferation and differentiation.[4]
-
PI3K-AKT-mTOR Pathway: A key regulator of cell survival and inhibitor of apoptosis.[4]
-
JAK-STAT Pathway: Involved in promoting tumor invasion and metastasis.[4]
-
PLCγ Pathway: Plays a role in regulating tumor cell metastasis.[4]
Inhibition of these pathways by a this compound derivative is expected to manifest as a reduction in cell viability, an induction of programmed cell death (apoptosis), and an arrest of the cell cycle.
Caption: FGFR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow: A Step-by-Step Approach
A logical and sequential workflow is critical for the efficient evaluation of novel anticancer compounds. The following diagram outlines a recommended experimental pipeline, starting from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: A streamlined workflow for the cell-based evaluation of anticancer compounds.
Cytotoxicity and Cell Viability Assays
The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and to calculate the half-maximal inhibitory concentration (IC50). The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[5][6]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., SNU-16, NCI-H1581, or other lines with known FGFR alterations).
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivative in culture medium. A common starting range is from 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[8]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Mix gently on a plate shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| Vehicle Control (0) | 100 | ||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 |
-
% Viability = (Average Absorbance of Treated Cells / Average Absorbance of Vehicle Control) x 100
-
The IC50 value can be calculated by plotting % Viability against the log of compound concentration and fitting the data to a dose-response curve.
Apoptosis Assays
A key mechanism of action for many targeted anticancer drugs is the induction of apoptosis. It is crucial to confirm that the observed cytotoxicity is due to programmed cell death rather than necrosis.
Annexin V/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection by flow cytometry.[10][11] Propidium Iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the this compound derivative at concentrations around the determined IC50 for 24-48 hours.
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[1]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[2] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[2][12]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Incubation and Measurement:
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[13]
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation:
| Compound Concentration (µM) | Luminescence (RLU) - Replicate 1 | Luminescence (RLU) - Replicate 2 | Luminescence (RLU) - Replicate 3 | Average Luminescence | Fold Change vs. Control |
| Vehicle Control (0) | 1.0 | ||||
| 0.1 x IC50 | |||||
| 1 x IC50 | |||||
| 10 x IC50 |
Cell Cycle Analysis
FGFR signaling plays a role in cell cycle progression. Inhibition of this pathway can lead to cell cycle arrest, typically at the G1/S or G2/M transition.[14]
Principle: Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[15]
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment:
-
Treat cells with the compound at IC50 concentrations for 24-48 hours.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Data Interpretation: A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1 (2N DNA content) and G2/M (4N DNA content) phases, with the S phase population in between. An accumulation of cells in a particular phase indicates cell cycle arrest.
Cell Migration and Invasion Assays
As FGFR signaling is implicated in cell migration and invasion, it is important to assess the effect of this compound derivatives on these processes, which are hallmarks of metastasis.
Wound Healing (Scratch) Assay
Principle: The wound healing assay is a straightforward method to study collective cell migration in vitro. A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.
Protocol: Wound Healing Assay
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh medium containing the test compound at various concentrations.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) until the gap in the control well is nearly closed.
-
Data Analysis: The area of the scratch can be quantified using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: % Closure = [(Area at 0h - Area at xh) / Area at 0h] x 100
Transwell Invasion Assay
Principle: The Transwell invasion assay measures the ability of cells to invade through a basement membrane matrix, mimicking the in vivo process of metastasis. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). Chemoattractants in the lower chamber stimulate the cells to invade through the matrix and membrane.
Protocol: Transwell Invasion Assay
-
Insert Preparation:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts (8.0 µm pore size) with the diluted Matrigel and allow it to solidify at 37°C.
-
-
Cell Seeding and Treatment:
-
Resuspend cells in serum-free medium containing the test compound.
-
Seed the cells into the upper chamber of the coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation and Staining:
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or ethanol.
-
Stain the cells with a staining solution (e.g., 0.1% crystal violet).
-
-
Quantification:
-
Wash the inserts to remove excess stain.
-
Count the number of stained cells in several microscopic fields.
-
Conclusion
The suite of cell-based assays detailed in these application notes provides a robust framework for the preclinical evaluation of this compound derivatives as potential anticancer agents. By systematically assessing cytotoxicity, apoptosis, cell cycle effects, and migratory potential, researchers can gain a comprehensive understanding of a compound's mechanism of action and therapeutic promise. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, facilitating the identification and development of the next generation of targeted cancer therapies.
References
-
Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Gao, Y., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Journal of Hematology & Oncology. Available from: [Link]
-
Babcook, M. A., et al. (2021). Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment. Journal of Cellular and Molecular Medicine. Available from: [Link]
-
Dass, C. R. (2012). Bioassays for anticancer activities. Methods in Molecular Biology. Available from: [Link]
-
Katoh, M. (2016). FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review). International Journal of Oncology. Available from: [Link]
-
Dienstmann, R., et al. (2014). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research. Available from: [Link]
-
O'Connor, C., & Kay, E. (2018). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology. Available from: [Link]
-
Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Request PDF. Available from: [Link]
-
Zhang, Y., et al. (2020). DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo. Cell Death & Disease. Available from: [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Available from: [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Available from: [Link]
-
Jonkman, J., & Gabriels, M. (n.d.). Scratch Assay protocol. Available from: [Link]
-
Corning. (n.d.). Assay Methods: Cell Invasion Assay. Available from: [Link]
-
Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration. Available from: [Link]
-
Lee, S. H., et al. (2020). The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells. International Journal of Molecular Sciences. Available from: [Link]
-
Lee, H., & Lee, M. Y. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology. Available from: [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Available from: [Link]
-
ibidi. (n.d.). Wound Healing and Migration Assays. Available from: [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Available from: [Link]
-
SnapCyte. (n.d.). Invasion Assay Protocol. Available from: [Link]
-
The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anncaserep.com [anncaserep.com]
- 6. youtube.com [youtube.com]
- 7. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGFR1 Inhibitors Increase Susceptibility of EMT/EGFR Mutated Cells to TKIs in Non-small Cell Lung Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 9. mdpi.com [mdpi.com]
- 10. DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Novel parameter for cancer chemosensitivity to fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Application Note: Kinase Profiling of 3-Aminopyrazine-2-carboxamide Scaffolds
This application note details the protocol for evaluating the kinase inhibitory potential of 3-Aminopyrazine-2-carboxamide (and its derivatives). Based on current medicinal chemistry literature, this compound functions as a "privileged scaffold," often binding to the ATP hinge region of kinases such as FGFR , Nek2 , and JAKs .
The selected method for this protocol is the ADP-Glo™ Kinase Assay (Promega). This bioluminescent assay is the industry standard for fragment-based screening due to its high sensitivity, resistance to compound interference, and universality across serine/threonine and tyrosine kinases.
Introduction & Mechanistic Insight
This compound is not merely a passive reactant; it is a hinge-binding fragment . Structural studies (e.g., with Nek2 and FGFR) reveal that the pyrazine nitrogen and the exocyclic amino/amide groups form critical hydrogen bonds with the kinase hinge region (backbone NH and CO).
When screening this molecule, researchers are typically evaluating:
-
Fragment Efficiency: Its ability to bind the ATP pocket despite low molecular weight.
-
Scaffold Hopping: Its potential to replace other hinge-binding motifs (e.g., aminopyrimidines) in lead optimization.
Biological Context: The FGFR Signaling Pathway
One of the primary validated targets for pyrazine-carboxamide derivatives is the Fibroblast Growth Factor Receptor (FGFR).[1] Inhibition of this pathway arrests downstream oncogenic signaling.
Figure 1: The FGFR signaling cascade. This compound derivatives competitively inhibit the phosphorylation of FGFR, preventing downstream activation of the RAS/MAPK pathway.
Experimental Logic & Assay Principle
We utilize a coupled enzymatic assay that quantifies the amount of ADP produced during the kinase reaction. This is superior to direct phosphorylation detection (e.g., radioactive 32P) for this compound because pyrazines can sometimes quench fluorescence, interfering with FRET-based assays (like Z-Lyte). Luminescence is less susceptible to such chemical interference.
The Reaction Logic:
-
Kinase Reaction: Kinase + Substrate + ATP
Phospho-Substrate + ADP. -
Depletion: ADP-Glo™ Reagent terminates the kinase reaction and depletes all remaining ATP.[2]
-
Detection: Kinase Detection Reagent converts the generated ADP back into ATP, which is then used by Luciferase to generate light.
-
Result: Light output is directly proportional to kinase activity.
-
Inhibition: Lower light = Higher inhibition.
-
Materials & Reagent Preparation
A. Compound Handling (Critical)
This compound is a polar aromatic solid. Proper solubilization is vital to prevent micro-precipitation, which causes false positives (aggregates sequestering the enzyme).
-
Vehicle: 100% DMSO (Dimethyl sulfoxide), anhydrous.
-
Stock Concentration: 10 mM or 20 mM.
-
Solubility Protocol:
-
Weigh solid compound.
-
Add DMSO to reach 20 mM.
-
Vortex vigorously for 30 seconds.
-
Sonicate for 5 minutes at room temperature (essential for pyrazines to ensure monomeric dispersion).
-
Inspect visually: Solution must be perfectly clear.
-
B. Buffer Formulation
-
1X Kinase Buffer (KB): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Note: BSA prevents the "sticky" pyrazine scaffold from adhering to the plastic plate.
-
Note: MnCl2 (2 mM) may be required for certain tyrosine kinases (e.g., FGFR).
-
Step-by-Step Protocol (384-Well Format)
This protocol is designed for a Single-Dose Screen (10 µM) or an IC50 Dose-Response (10-point) .
Total Assay Volume: 10 µL (Reaction) + 10 µL (Depletion) + 20 µL (Detection).
Phase 1: The Kinase Reaction
-
Compound Plating:
-
Transfer 100 nL of this compound (in DMSO) to the assay plate wells using an acoustic dispenser (e.g., Echo) or pin tool.
-
Controls:
-
HPE (High Percent Effect): 100 nL DMSO + Known Inhibitor (e.g., Staurosporine).
-
ZPE (Zero Percent Effect): 100 nL DMSO only.
-
-
-
Enzyme Addition:
-
Dilute Kinase to 2X optimal concentration in 1X KB.
-
Add 5 µL of 2X Kinase to all wells.
-
Incubate: 10 minutes at RT (allows compound to bind the hinge region before ATP competes).
-
-
Substrate Initiation:
-
Prepare 2X ATP/Substrate Mix (ATP concentration should be at
of the kinase, typically 10-50 µM). -
Add 5 µL of 2X ATP/Substrate Mix to start the reaction.
-
Incubate: 60 minutes at Room Temperature (22-25°C).
-
Phase 2: Signal Generation (ADP-Glo)
-
Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to stop the reaction.
-
Incubate: 40 minutes at RT.[2] (Crucial: This burns off unreacted ATP).
-
-
Detection:
-
Add 20 µL of Kinase Detection Reagent.
-
Incubate: 30 minutes at RT.[3] (Converts ADP
ATP Light).
-
-
Read:
-
Measure Luminescence (Integration time: 0.5 - 1.0 second) on a multimode plate reader (e.g., EnVision, PHERAstar).
-
Workflow Visualization
Figure 2: Step-by-step liquid handling workflow for the ADP-Glo kinase assay.
Data Analysis & Validation
Data Normalization
Raw luminescence units (RLU) must be converted to Percent Inhibition:
IC50 Calculation
For this compound, which is often a moderate-potency fragment (
-
X: Log of compound concentration.
-
Y: Normalized response (0% to 100%).
Quality Control Criteria (Self-Validating System)
To ensure the assay is valid, check the Z-Factor (
-
Target:
indicates a robust assay. -
Troubleshooting: If
, check for DMSO tolerance (pyrazines can precipitate) or increase enzyme concentration to boost the signal-to-background ratio.
Expected Results Table
Based on literature for pyrazine-2-carboxamide derivatives:
| Parameter | Typical Value / Observation |
| Solubility Limit | ~100 µM in aqueous buffer (1% DMSO) |
| Potency (Fragment) | High µM range (10 - 100 µM) for unsubstituted scaffold |
| Potency (Optimized) | Low nM range (e.g., if C-3 amino is derivatized) |
| Binding Mode | ATP-competitive (Hinge Binder) |
References
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2. Source: PubMed Central (PMC) URL:[Link]
-
Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies of Pyrazine-2-carboxamide Derivatives. Source: Advanced Journal of Chemistry URL:[Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Aminopyrazine-2-carboxamide Analogs
<-48>
Introduction: The Significance of 3-Aminopyrazine-2-carboxamide Scaffolds and the Advent of Microwave Synthesis
The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Notably, Pyrazinamide, a derivative of this core, is a first-line antituberculosis drug.[1][2] Its unique ability to target dormant mycobacteria makes it a crucial component of modern tuberculosis treatment regimens.[2] The pyrazine ring system and its derivatives have also been investigated for a wide range of other therapeutic applications, including as antimicrobial[3][4], anticancer[5][6], and herbicidal agents.[1]
Traditionally, the synthesis of these analogs involves multi-step procedures often requiring harsh reaction conditions and prolonged heating, leading to lower yields and the formation of undesirable byproducts.[7] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a rapid, efficient, and environmentally friendly alternative to conventional heating methods.[8][9][10][11] Microwave energy directly and efficiently heats the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes, and significant improvements in product yields and purity.[9][10][12] This application note provides a detailed protocol for the microwave-assisted synthesis of this compound analogs, highlighting the key principles and practical considerations for researchers in drug discovery and development.
The Engine of Acceleration: Principles of Microwave-Assisted Organic Synthesis
Microwave-assisted synthesis leverages the ability of dielectric materials to convert electromagnetic energy into heat.[12] Unlike conventional heating, which relies on conduction and convection, microwave irradiation provides rapid and uniform heating throughout the reaction vessel.[9][12] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, resulting in rapid and efficient heating.[12]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the presence of the electric field. Collisions between these moving ions generate heat.
This direct and instantaneous heating mechanism offers several advantages over traditional methods, including:
-
Accelerated Reaction Rates: Increased temperatures are achieved much faster, leading to a significant reduction in reaction times.[8][9][10]
-
Higher Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, resulting in cleaner reactions and higher isolated yields.[10]
-
Improved Reproducibility: Precise control over reaction parameters such as temperature and pressure ensures greater reproducibility of experimental results.[10]
-
Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel, leading to significant energy savings.[8][10]
-
Greener Chemistry: The use of smaller solvent volumes and reduced energy consumption aligns with the principles of green chemistry.[8][11][12]
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound analogs.
Caption: General workflow for microwave-assisted synthesis.
Detailed Protocols: Synthesis of this compound Analogs
This protocol describes a general method for the aminodehalogenation reaction between 3-chloropyrazine-2-carboxamide and various primary amines using microwave irradiation. This approach has been shown to significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating methods.[13]
Materials and Equipment
-
Microwave reactor (e.g., CEM Discover)[4]
-
Microwave reaction vessels with caps and septa
-
3-chloropyrazine-2-carboxamide (starting material)
-
Substituted primary amines (e.g., benzylamine, aniline derivatives)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[4]
-
Column chromatography system with silica gel[14]
-
Analytical instruments for characterization (NMR, IR, MS)[2][15]
General Synthetic Procedure
-
Reagent Preparation: In a clean, dry microwave reaction vessel, combine 3-chloropyrazine-2-carboxamide (1.0 mmol), the desired substituted amine (1.2 mmol), and a suitable solvent (3-5 mL).
-
Addition of Base: Add a catalytic amount of a suitable base, such as pyridine or triethylamine (0.1-0.2 mmol), to the reaction mixture.
-
Vessel Sealing: Securely seal the reaction vessel with a cap and septum.
-
Microwave Irradiation: Place the sealed vessel into the microwave reactor cavity. Set the reaction parameters as follows:
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC analysis of small aliquots taken at different time points (if the reactor allows for this).
-
Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature.
-
Work-up:
-
Open the vessel carefully.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[15]
-
Alternatively, the product can be purified by recrystallization from a suitable solvent.[14]
-
-
Characterization: Confirm the structure and purity of the synthesized analog using standard analytical techniques:
Representative Data and Expected Outcomes
The microwave-assisted synthesis of this compound analogs typically results in significantly higher yields and shorter reaction times compared to conventional methods. The table below summarizes representative data for the synthesis of a few analogs.
| Entry | Amine | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzylamine | Methanol | 130 | 40 | 91[4] |
| 2 | 2-Methylbenzylamine | Methanol | 130 | 40 | 91[4] |
| 3 | Aniline | Methanol | 140 | 30 | ~70 (average)[2] |
| 4 | 4-Fluoroaniline | Methanol | 140 | 30 | ~70 (average)[2] |
Troubleshooting and Optimization
-
Low Yield:
-
Increase the reaction temperature or time.
-
Use a different solvent with a higher dielectric constant to improve microwave absorption.
-
Increase the amount of the amine or base.
-
-
Incomplete Reaction:
-
Prolong the irradiation time.
-
Ensure the temperature is reaching the set point.
-
-
Formation of Byproducts:
-
Decrease the reaction temperature.
-
Optimize the stoichiometry of the reactants.
-
Choose a more selective base.
-
Safety Precautions
-
Microwave-assisted reactions should always be conducted in a well-ventilated fume hood.
-
Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ensure that the microwave reaction vessels are not overfilled and are properly sealed to prevent pressure buildup.
-
Never attempt to open a hot, pressurized reaction vessel. Allow it to cool completely before opening.
-
Consult the user manual for the specific microwave reactor being used for detailed safety instructions.
Conclusion
Microwave-assisted synthesis provides a powerful and efficient platform for the rapid generation of libraries of this compound analogs. The significant reduction in reaction times, coupled with improved yields and cleaner reaction profiles, makes this technology an invaluable tool for researchers in drug discovery and medicinal chemistry. By following the detailed protocols and considering the key experimental parameters outlined in this application note, scientists can effectively leverage the benefits of microwave synthesis to accelerate their research and development efforts.
References
- Vertex AI Search. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Patsnap. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
- Sci-Hub. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules.
- PMC. (2024, November 5). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.
- ACS Medicinal Chemistry Letters. (2024, November 5). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.
- Vertex AI Search. (2024, November 21). Microwave assisted green organic synthesis.
- Sciforum. (n.d.). Microwave assisted synthesis of new pyrazinamide analogues and their biological evaluation.
- MDPI. (n.d.). Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity.
- PMC - NIH. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity.
- PMC. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
- Bendola Publishing. (n.d.). An Efficient Solvent-Free Microwave-Assisted Synthesis of Cinnamamides by Amidation Reaction Using Phenylboronic Acid/Lewis Base Co-catalytic System.
- PubMed. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
- ResearchGate. (2020, April 9). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
- Indian Chemical Society. (n.d.). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides.
- ResearchGate. (2025, August 6). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions.
- MDPI. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity.
- ResearchGate. (n.d.). Synthesis of starting compound and microwave assisted.... Download Scientific Diagram.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.
- NIH. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
- Bentham Science Publisher. (n.d.). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines.
- ResearchGate. (2019, March 28). (PDF) Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives.
- PMC. (n.d.). Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry.
Sources
- 1. sciforum.net [sciforum.net]
- 2. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: 3-Aminopyrazine-2-carboxamide Synthesis
Subject: Troubleshooting Low Yields & Isolation Failures
Ticket ID: CHEM-SUP-705-PYR Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Root Cause Analysis
User Context: You are likely synthesizing 3-aminopyrazine-2-carboxamide , a critical intermediate for Favipiravir (T-705) and various kinase inhibitors.
The Core Problem: This reaction is deceptively simple. Users frequently report yields <40% despite literature claiming >80%. The failure usually stems from two intrinsic properties of the pyrazine ring:
-
Electron Deficiency: The pyrazine ring pulls electron density, making the ester carbonyl electrophilic, but the adjacent 3-amino group donates density (vinylogous amide effect), deactivating the ester toward nucleophilic attack by ammonia.
-
Amphoteric Solubility: The product is highly water-soluble. Standard aqueous workups (separatory funnel extractions) often wash the product down the drain.
This guide provides three validated protocols to bypass these bottlenecks.
Diagnostic Decision Tree
Before proceeding, select your precursor pathway.
Figure 1: Strategic selection of synthetic route based on available starting material.[1]
Technical Protocols & Troubleshooting
Method A: High-Pressure Aminolysis (From Methyl Ester)
Best for: Laboratory scale (<10g) where methyl ester is commercially available.
The Failure Point: Refluxing in methanol/ammonia at atmospheric pressure is often insufficient due to the deactivating effect of the 3-amino group. The Fix: You must use a sealed system to supersaturate the solution with ammonia and increase kinetic energy without losing the reagent.
Protocol:
-
Dissolution: Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous methanol (10 volumes).
-
Critical: Do not use ethanol; transesterification can slow the rate.
-
-
Reagent: Bubble dry
gas into the solution at until saturation (approx. 7M) OR use 7N in MeOH. -
Reaction: Seal in a pressure tube (Ace Glass or autoclave). Heat to 80–90°C for 12–24 hours.
-
Note: Standard reflux (
) often stalls at 60% conversion.
-
-
Workup (The "Dry" Method):
-
Cool to
. -
DO NOT add water.
-
Filter the precipitated solid directly.
-
Concentrate the filtrate to 10% volume to crash out the second crop.
-
| Common Issue | Diagnosis | Solution |
| Reaction Stalls | Equilibrium reached. | Add 0.1 eq of NaCN or CaCl2 as a Lewis acid catalyst to activate the ester. |
| Hydrolysis (Acid formation) | Water present in MeOH. | Use freshly distilled MeOH and dry |
Method B: Radziszewski Hydrolysis (From Nitrile)
Best for: Scale-up (>10g) and highest purity. This is the preferred industrial route for Favipiravir intermediates.[2]
The Failure Point: Standard acid/base hydrolysis converts the nitrile all the way to the carboxylic acid. The Fix: Use the Radziszewski reaction (Alkaline Hydrogen Peroxide) to stop selectively at the amide.
Protocol:
-
Setup: Suspend 3-aminopyrazine-2-carbonitrile (1.0 eq) in Ethanol/Water (1:1 mixture).
-
Base: Add 2.0 eq of
(2M solution). -
Oxidant: Add 30%
(4.0 eq) dropwise at . Exothermic!-
Control: Maintain internal temp <
during addition to prevent over-oxidation.
-
-
Reaction: Allow to warm to Room Temp (RT) and stir for 2–4 hours.
-
Quench: Add saturated Sodium Thiosulfate (
) to neutralize excess peroxide (check with starch-iodide paper). -
Isolation:
-
Evaporate ethanol under reduced pressure.
-
The product usually precipitates from the remaining aqueous layer. Filter and wash with cold water.
-
Method C: CDI Activation (From Carboxylic Acid)
Best for: When the ester is unavailable or fails to react.
Protocol:
-
Dissolve 3-aminopyrazine-2-carboxylic acid in anhydrous DMSO or DMF.
-
Add 1.1 eq CDI (1,1'-Carbonyldiimidazole).[1] Stir at RT until
evolution ceases (approx 1 hr). -
Add 5.0 eq Ammonium Acetate or bubble dry
gas. -
Stir at RT for 4 hours.
-
Pour into ice water. The amide should precipitate.
The "Black Tar" Scenario: Purification & Isolation
The most common user complaint is: "The reaction worked (TLC shows product), but I lost everything during extraction."
Reason: this compound has a logP of approx -0.8 to -1.2. It prefers water over ethyl acetate.
Corrective Workflow:
Figure 2: Isolation logic. Note the prohibition of standard Ethyl Acetate extraction.
Critical Isolation Tips:
-
Avoid Aqueous Workup if possible: If using Method A, evaporate the methanol directly. The residue is your product + salts. Triturate with Dichloromethane (DCM) to remove non-polar impurities, then wash with cold water to remove salts (product is sparingly soluble in cold water, highly soluble in hot).
-
The n-Butanol Trick: If you must extract from water, Ethyl Acetate is useless. Use n-Butanol or THF/NaCl(sat) . These solvents can pull polar amides out of the aqueous phase.
-
Continuous Extraction: For large scales, use a liquid-liquid continuous extractor with DCM for 24-48 hours.
References & Authority
-
Favipiravir Process Chemistry (Nitrile Route):
-
Ester Aminolysis Kinetics:
-
General Amide Synthesis from Nitriles:
-
Title: "Hydration of Nitriles to Primary Amides..."
-
Source:Organic Syntheses (2024) / Common Organic Chemistry.
-
Relevance: Validates the NaOH/
(Radziszewski) conditions as the gold standard for stopping hydrolysis at the amide stage.
-
Disclaimer: This guide is for research purposes only. This compound is a bioactive intermediate. Consult your local EHS guidelines regarding the handling of pyrazine derivatives and pressurized ammonia systems.
Sources
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
- 7. CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir - Google Patents [patents.google.com]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Reactions for 3-Aminopyrazine-2-carboxamide
Welcome to the technical support center for the optimization of coupling reactions involving 3-Aminopyrazine-2-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with this important scaffold. Our guidance is grounded in established chemical principles and practical, field-proven insights to ensure the success of your experiments.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry. However, its electronic properties present a significant challenge for standard amide coupling reactions. The electron-withdrawing nature of the pyrazine ring, compounded by the adjacent carboxamide, deactivates the 3-amino group, rendering it a weak nucleophile.[1] Direct acylation often fails or results in low yields, necessitating carefully optimized conditions and alternative synthetic strategies.[1]
This guide will provide a systematic approach to overcoming these challenges, enabling you to confidently and efficiently synthesize your target molecules.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with this compound.
Q1: Why is my standard amide coupling reaction with this compound failing or giving low yields?
A1: The primary reason for poor reactivity is the low nucleophilicity of the 3-amino group on the pyrazine ring.[1] The electron-deficient nature of the aromatic system significantly reduces the availability of the lone pair of electrons on the nitrogen, making it less likely to attack the activated carboxylic acid. Standard coupling conditions that work well for aliphatic or more electron-rich aromatic amines are often insufficient.
Q2: What are the main strategies to improve the success rate of coupling reactions with this substrate?
A2: There are two principal, validated strategies to consider:
-
Indirect Coupling via an Ester Intermediate: This involves a two-step process where the corresponding carboxylic acid is first esterified (e.g., to a methyl ester), followed by aminolysis with the desired amine.[2] This approach can be more reliable as the esterification is often straightforward, and the subsequent aminolysis can sometimes be driven to completion more easily than the direct amide coupling.
-
Direct Coupling with Potent Activating Agents and Optimized Conditions: This involves the use of highly reactive coupling reagents and carefully selected solvents, bases, and temperatures to drive the reaction forward. Microwave-assisted synthesis has also been shown to be effective in accelerating these sluggish reactions.[2][3]
Q3: Which coupling reagents are most effective for this type of reaction?
A3: For direct coupling, you should consider more potent activating agents than the standard carbodiimides alone. Some effective options include:
-
Carbonyldiimidazole (CDI): This reagent forms a highly reactive acyl-imidazolide intermediate.[2]
-
Propylphosphonic Anhydride (T3P®): T3P® is a powerful water scavenger and activating agent that has been used successfully for the synthesis of pyrazine-2-carboxylic acid derivatives.[4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This uronium-based coupling reagent is known for its high efficiency and low rates of racemization, making it a strong candidate for difficult couplings.[5][6]
-
EDC/HOBt with DMAP: While EDC (a carbodiimide) alone may be insufficient, the addition of HOBt (1-Hydroxybenzotriazole) and a catalytic amount of DMAP (4-Dimethylaminopyridine) can significantly enhance the reaction rate by forming a more reactive intermediate.[7]
Q4: Are there any known side reactions to be aware of?
A4: Yes, several side reactions can occur:
-
Decomposition of Reagents: For instance, triethylamine (a common base) can decompose under microwave conditions, potentially leading to byproducts that react with your starting materials.[3]
-
Formation of Nitriles: Some carbodiimide reagents can promote the dehydration of primary amides to nitriles, although this is more of a concern in peptide synthesis.[5]
-
Racemization: If you are coupling a chiral carboxylic acid, there is a risk of racemization, especially with more forceful reaction conditions. The use of additives like HOBt or coupling reagents like HATU can help to suppress this.[5]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the optimization of coupling reactions with this compound.
Problem 1: Low or No Product Formation
If you are observing a low conversion of your starting materials, consider the following troubleshooting steps:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. peptide.com [peptide.com]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting 3-Aminopyrazine-2-carboxamide purification by recrystallization
This technical guide addresses the purification of 3-Aminopyrazine-2-carboxamide (often referred to as T-705a ), a critical intermediate in the synthesis of the antiviral drug Favipiravir (T-705) .
Topic: Troubleshooting Recrystallization & Purification Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists
Core Technical Overview
Compound Identity: this compound CAS: 5424-01-1 (Acid precursor) / 22908-04-9 (Amide) Role: Key intermediate for Favipiravir (T-705). Physicochemical Profile:
-
Melting Point: 118–120 °C (Pure Amide) vs. 205–210 °C (Starting Acid).
-
Solubility: Moderate in hot water/ethanol; poor in non-polar solvents (hexane, heptane).
-
Stability: Pyrazine ring is susceptible to oxidation, leading to N-oxides and ring-opening polymerization (brown discoloration).
Troubleshooting Modules (Q&A Format)
Module A: Solvent Selection & Solubility
Q: I am experiencing low yields with water recrystallization. What is the optimal solvent system? A: While water is a "green" solvent, this compound exhibits significant solubility in water even at room temperature, leading to high loss in the mother liquor.
-
Recommended System: Ethanol (95% or Absolute) .
-
Mechanism: The amide functionality allows hydrogen bonding with ethanol at high temperatures (reflux), but the planar pyrazine ring encourages stacking and precipitation upon cooling.
-
Alternative: If the crude is highly impure (salt contamination), use a Water:Ethanol (1:3) mixture. Dissolve in minimum hot water, then add hot ethanol as an anti-solvent to induce controlled nucleation.
Q: My product is oiling out instead of crystallizing. Why? A: "Oiling out" typically occurs when the solution temperature drops below the liquid-liquid phase separation boundary before it hits the crystallization boundary.
-
Cause: The solution is too concentrated, or the cooling rate is too fast.
-
Fix: Re-heat to redissolve the oil. Add a small seed crystal at 5-10°C below the boiling point. Cool slowly (10°C/hour) with gentle agitation to allow the crystal lattice to organize rather than phase-separate into an amorphous oil.
Module B: Impurity & Color Removal
Q: My crude product is a dark brown solid, but the literature describes a "pale yellow" or "white" powder. How do I remove the color? A: The brown color indicates pyrazine oxidation products (N-oxides) or oligomers. These are highly polar and often occluded in the crystal lattice.
-
Protocol: You must use Activated Carbon (Charcoal).
-
Dosage: Add 5–10 wt% activated carbon to the hot solution.
-
Critical Step: Stir at reflux for 15–30 minutes, then filter hot through a pre-warmed Celite pad.
-
Warning: If you filter cold, the product will crystallize in the charcoal/Celite matrix, causing massive yield loss.
Module C: Purity Verification (The "Acid Trap")
Q: My melting point is >200°C. Is this a polymorph? A: Unlikely. This is a classic sign of unreacted starting material.
-
Diagnosis: The starting material, 3-aminopyrazine-2-carboxylic acid , melts at 205–210 °C (dec.) .[1] The desired amide melts at 118–120 °C .
-
Root Cause: Incomplete ammonolysis (if making from ester) or incomplete amidation.
-
Remediation: Recrystallization alone may not separate the acid if the pH is not controlled. Wash the crude solid with saturated Sodium Bicarbonate (NaHCO₃) solution (the acid will dissolve as the salt; the amide will remain insoluble).
Standardized Recrystallization Protocol
Reagents
-
Crude this compound
-
Solvent: Ethanol (95%)
-
Decolorizing Agent: Activated Carbon (Norit or similar)
-
Filter Aid: Celite 545
Step-by-Step Methodology
-
Dissolution:
-
Place 10.0 g of crude solid in a round-bottom flask.
-
Add 80 mL of Ethanol (95%).
-
Heat to reflux (approx. 78 °C).
-
Note: If not fully dissolved, add Ethanol in 5 mL increments until a clear solution (or solution with only dark particulates) is obtained.
-
-
Decolorization:
-
Add 0.5–1.0 g (5–10 wt%) of Activated Carbon carefully (avoid foaming).
-
Reflux for 20 minutes with vigorous stirring.
-
-
Hot Filtration (Critical):
-
Prepare a pre-warmed Buchner funnel with a Celite pad.
-
Filter the mixture while boiling to remove carbon.
-
Rinse the filter cake with 10 mL hot Ethanol.
-
-
Crystallization:
-
Allow the filtrate to cool to room temperature slowly (over 2 hours).
-
Once solids appear, cool further in an ice-water bath (0–5 °C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals under vacuum.
-
Wash the cake with 2 x 10 mL cold Ethanol.
-
Dry in a vacuum oven at 45 °C for 6 hours.
-
Visual Troubleshooting Guides
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the appropriate solvent system based on crude purity and nature of impurities.
Figure 2: The "Acid Trap" Diagnostic Workflow
Caption: Differentiating between the desired amide product and unreacted starting material based on melting point.
Quantitative Data Summary
| Parameter | This compound (Product) | 3-Aminopyrazine-2-carboxylic acid (Impurity) |
| Melting Point | 118.7 – 120.2 °C [1, 3] | 205 – 210 °C (dec.) [2] |
| Solubility (Water) | Moderate (High loss in mother liquor) | Low (at acidic pH) |
| Solubility (Ethanol) | Good (Hot), Poor (Cold) | Poor |
| Appearance | Pale Yellow / Beige Crystals | Yellow-Greenish Powder |
| Purification Fix | Recrystallization (EtOH) | Bicarbonate Wash |
References
-
Bouz, G., et al. (2019). "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules, 24(7), 1324.
-
Sigma-Aldrich. (n.d.). "Product Specification: 3-Amino-2-pyrazinecarboxylic acid."
-
Karatas, H., et al. (2022). "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19."[2] Chemical Papers, 77, 2077–2086.
-
Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication."[2] Antiviral Research, 82(3), 95-102.
Sources
Technical Support Center: High-Purity Synthesis of 3-Aminopyrazine-2-carboxamide
Case ID: T-705A-PURITY Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Profiling & Remediation Protocols[1]
Executive Summary
3-Aminopyrazine-2-carboxamide (often referred to as T-705A ) is a critical pharmacophore, most notably serving as the key intermediate for the antiviral drug Favipiravir (T-705).[1] Achieving pharmaceutical-grade purity (>99.5%) is notoriously difficult due to the amphoteric nature of the pyrazine ring and its tendency to undergo oxidative oligomerization.[1]
This guide addresses the two primary synthetic routes used in research and development:
-
The Hofmann Rearrangement (from pyrazine-2,3-dicarboxamide).[1]
-
The Amination/Hydrolysis Route (from 3-chloropyrazine-2-carbonitrile).
Diagnostic Center: Identify Your Impurity
Before attempting purification, match your analytical observations to the likely impurity candidates below.
Table 1: Impurity Identification Matrix (HPLC & Physical State)
| Observation | Probable Impurity | Origin | RRT (Approx)* |
| Peak @ 0.85 - 0.90 | 3-Aminopyrazine-2-carboxylic acid | Hydrolysis of product; Over-reaction in Hofmann | < 1.0 (Polar) |
| Peak @ 1.10 - 1.20 | Pyrazine-2,3-dicarboxamide | Unreacted Starting Material (Hofmann Route) | > 1.0 |
| Peak @ 1.30 - 1.40 | 3-Chloropyrazine-2-carboxamide | Unreacted Starting Material (Amination Route) | > 1.0 |
| Yellow/Brown Solid | Pyrazine Oligomers (Diazo-linked) | Oxidative coupling due to light/air exposure | Smear / Late Eluting |
| White Precipitate (insoluble in MeOH) | Inorganic Salts (NaBr, NaCl) | Neutralization byproducts | Solvent Front (Void) |
*RRT (Relative Retention Time) relative to this compound on a standard C18 column (Phosphate Buffer/MeCN).
Route-Specific Troubleshooting
Module A: The Hofmann Rearrangement Route
Context: You are converting pyrazine-2,3-dicarboxamide using KOBr or NaOBr.[1]
The Issue: The reaction turns dark brown, and yield is low. The Cause: The Hofmann rearrangement involves an isocyanate intermediate.[1][2] If the pH is too high or temperature is uncontrolled, the isocyanate reacts with the product amine to form urea dimers, or the product hydrolyzes to the acid.[1]
Visualizing the Failure Mode:
Figure 1: Mechanistic divergence in Hofmann degradation showing origins of urea and acid impurities.
Corrective Protocol:
-
Temperature Control: Maintain the reaction at 0–5 °C during the addition of hypobromite/hypochlorite.
-
Quenching: Do not allow the reaction to sit at high pH after the rearrangement is complete. Quench immediately with sodium bisulfite to destroy excess oxidant, then neutralize.[1]
Module B: The 3-Chloropyrazine Route
Context: You are reacting 3-chloropyrazine-2-carboxamide with ammonia or hydrolyzing 3-aminopyrazine-2-carbonitrile.[1]
The Issue: Persistent presence of chlorinated starting material (3-Cl).[1]
The Cause: The electron-deficient pyrazine ring deactivates the 3-position, making nucleophilic aromatic substitution (
Corrective Protocol:
-
Solvent Switch: If using ethanol, switch to DMSO or DMF .[1] The polar aprotic solvent stabilizes the transition state and enhances the nucleophilicity of ammonia.[1]
-
Catalysis: Add 5 mol% CuI (Copper Iodide) . Copper catalysis significantly accelerates the amination of chloropyrazines.[1]
Purification Protocols (The "Clean-Up")
Once the crude solid is isolated, use these steps to reach >99% purity.
Protocol A: The "Golden" Recrystallization (Water)
Water is the superior solvent for this compound due to the steep solubility curve of the amide vs. the carboxylic acid impurity.[1]
-
Dissolution: Suspend crude solid in distilled water (10 mL per gram).
-
Heating: Heat to 90–95 °C . The solution should become clear.
-
Cooling Profile (Critical):
-
Cool rapidly to 60 °C.
-
Cool slowly (10 °C/hour) from 60 °C to 20 °C.
-
Hold at 4 °C for 2 hours.
-
-
Filtration: Filter and wash with ice-cold water .[1]
Protocol B: Acid Scavenging (For High Carboxylic Acid Content)
If your material contains >5% 3-aminopyrazine-2-carboxylic acid (Impurity A), recrystallization alone will fail.[1]
-
Dissolve crude in 1N HCl (Product becomes the hydrochloride salt; Acid impurity also dissolves).[1]
-
Filter to remove insoluble oligomers.[1]
-
Slowly add saturated NaHCO3 to the filtrate until pH reaches 7.0–7.2 .
-
Stop. Do not go to pH > 8.
Purification Decision Tree
Figure 2: Logic flow for selecting the appropriate purification method based on impurity profile.[1]
Frequently Asked Questions (FAQs)
Q: My product is turning pink/brown during drying. Why? A: Aminopyrazines are light-sensitive and prone to oxidation.[1] You must dry the product in a vacuum oven at 40–50 °C protected from light (wrap the flask in foil). Air drying in ambient light promotes the formation of diazo-oligomers.[1]
Q: I see a peak at the solvent front in HPLC. Is this the product? A: Unlikely. If you used the Hofmann route, this is often sodium bromide or sodium chloride.[1] These salts are insoluble in the organic mobile phase but might dissolve if your sample diluent is water-heavy.[1] Verify by checking the UV spectrum; salts have no UV absorbance at 254 nm.[1]
Q: Can I use ethanol for recrystallization? A: Yes, but Water is superior for removing the carboxylic acid impurity.[1] Ethanol is better if your main impurity is the chlorinated starting material (3-chloropyrazine-2-carboxamide), which is less soluble in cold ethanol than the product.[1]
References
-
Synthesis of this compound Derivatives: Doležal, M., et al. (2012).[1] Molecules. "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." [1]
-
Hofmann Rearrangement Mechanism: Wikipedia Contributors. (2024).[1] Hofmann rearrangement.
-
Favipiravir Intermediate Synthesis: Wang, T., et al. (2013).[1] Journal of Chemical Research.[1] "Improved Synthesis of T-705." (Specific citation for the industrial relevance of the amide intermediate).
-
Purification of Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2009).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General reference for recrystallization of amphoteric amides).
-
HPLC Methodologies: Gumieniczek, A., et al. (2006).[1] Journal of Liquid Chromatography & Related Technologies. (Reference for phosphate buffer usage in pyrazine analysis).
Sources
Addressing diacylation byproducts in 3-Aminopyrazine-2-carboxamide reactions.
Technical Support Center: Pyrazine Functionalization Topic: Optimization of 3-Aminopyrazine-2-carboxamide Acylation Ticket ID: PYR-ACYL-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Diacylation Paradox
You are likely encountering diacylation because the 3-amino group on the pyrazine ring exhibits anomalously low nucleophilicity due to the electron-withdrawing nature of the heteroaromatic ring and the intramolecular hydrogen bonding with the adjacent carboxamide.
To overcome this poor reactivity, researchers often increase temperature or reagent stoichiometry. Paradoxically, once the first acyl group is introduced, the resulting intermediate can be susceptible to further acylation (forming an imide or acylating the carboxamide nitrogen) under these forcing conditions.
This guide provides two distinct workflows:
-
The Direct Control Protocol: Minimizing diacylation upfront.[1]
-
The "Purification Hack" Protocol: Intentionally driving diacylation to leverage solubility differences, followed by selective reversion.
Module 1: Mechanistic Diagnostic
Before altering your protocol, understand the species you are generating.
-
Target Species (Mono):
-(3-carbamoylpyrazin-2-yl)amide. -
Impurity A (Imide):
-(3-carbamoylpyrazin-2-yl)imide (Two acyl groups on the 3-amine). -
Impurity B (Mixed): Acylation of both the 3-amine and the 2-carboxamide nitrogen.
Key Insight: The "Imide" impurity is often lipophilic and significantly different in
Figure 1: Reaction pathway illustrating the formation of mono- and di-acylated species and the reversion strategy.
Module 2: Troubleshooting Protocols
Protocol A: Direct Control (Prevention)
Use this if you require a one-step synthesis and can tolerate difficult purification.
The Challenge: Direct acylation often yields 40–60% product with significant unreacted starting material.[1] Pushing for 100% conversion almost guarantees diacylation.
Optimized Parameters:
| Parameter | Recommendation | Scientific Rationale |
|---|---|---|
| Solvent | Dichloromethane (DCM) or THF | Non-polar solvents discourage the solubilization of the polar starting material, but DCM allows for mild reflux if needed. |
| Base | Pyridine (Avoid Triethylamine) | Pyridine acts as both solvent/co-solvent and base. It forms an acyl-pyridinium intermediate that is more selective than the acyl chloride itself. |
| Temperature | Room Temperature (20–25°C) | Heating (>50°C) significantly lowers the energy barrier for the second acylation event. |
| Stoichiometry | 1.05 – 1.1 equivalents | Do not use large excesses. It is better to recover starting material than to separate the di-acyl impurity. |
Step-by-Step:
-
Suspend this compound in dry DCM under Argon.
-
Add Pyridine (3.0 eq).
-
Add Acyl Chloride (1.1 eq) dropwise over 30 minutes at 0°C.
-
Allow to warm to RT and stir for 24–48 hours.
-
Critical Stop: Monitor TLC. If Mono-product forms but starting material persists, do not add more reagent . Quench and purify.
Protocol B: The "Accept & Revert" Strategy (Recommended)
Use this if you need high purity (>95%) and easier chromatography.
The Logic: Diacylated products are significantly less polar than the starting material and the mono-product. It is often chemically superior to drive the reaction to the di-acyl state (100% conversion of starting material), isolate the clean di-acyl intermediate, and then chemically "clip" off the extra acyl group.
Step-by-Step:
-
Forced Acylation: React starting material with excess Acyl Chloride (2.5–3.0 eq) in Acetonitrile (ACN) with Pyridine at 70°C for 48 hours.
-
Result: High conversion to Diacylated product.[1]
-
-
Easy Purification: The non-polar Diacylated product is easily separated from polar impurities via flash chromatography (Hexane/Ethyl Acetate).
-
Selective Reversion:
-
Final Isolation: Evaporate solvent. The Mono-product is obtained in high yield (90–95%) and purity.[1]
Module 3: Analytical & Purification Support
Data Comparison: Protocol A vs. Protocol B
| Metric | Protocol A (Direct) | Protocol B (Reversion) |
| Conversion | Incomplete (~60%) | Complete (~100%) |
| Major Impurity | Unreacted Starting Material | None (Intermediate is isolated) |
| Purification Difficulty | High (Similar Polarity) | Low (Large |
| Overall Yield | 40–60% | 85–95% (Two steps) |
| Reference | Dolezal et al. [1] | Dolezal et al. [1] |
Visual Troubleshooting Tree
Figure 2: Decision tree for managing reaction progress and impurity profiles.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why can't I just use a stronger base like NaH to deprotonate the amine?
A: Using a strong base like NaH will likely deprotonate the amide nitrogen (
Q2: I see a spot on TLC that stays at the baseline. What is it? A: This is likely the hydrochloride salt of your starting material or the pyrazine carboxylic acid formed by hydrolysis of your starting material if moisture was present. Ensure your Pyridine/DCM is anhydrous.
Q3: Can I use CDI (Carbonyldiimidazole) instead of Acyl Chlorides? A: Yes. CDI forms an intermediate reactive acyl-imidazole.[5] This is generally milder than acyl chlorides and can reduce diacylation, but the reaction rate with the electron-deficient 3-aminopyrazine is often very slow. Microwave irradiation is frequently required when using CDI for this specific substrate [2].
Q4: Does the "Reversion" strategy work for all acyl groups? A: It works best for simple aryl and alkyl acyl groups (Benzoyl, Acetyl). If your acyl group contains sensitive functionalities (e.g., active esters, halides) that might react with hydrazine, use mild basic hydrolysis (KOH/DMSO) instead of hydrazine.
References
-
Dolezal, M., et al. (2022). "Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity." Biomolecules, 12(10), 1561.[1]
-
Servusova, B., et al. (2021).[6] "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules, 26(17), 5168.
- Fustero, S., et al. (2011). "Improved Regioselective Synthesis of Pyrazine Derivatives." Journal of Organic Chemistry. (General grounding on Pyrazine reactivity).
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. CN113929633A - A kind of synthetic method and application of favipiravir - Google Patents [patents.google.com]
- 4. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Epimerization in 3-Aminopyrazine-2-carboxamide Derivative Synthesis
This technical guide addresses the synthesis of N-substituted 3-aminopyrazine-2-carboxamide derivatives , specifically focusing on the challenge of maintaining stereochemical integrity when coupling the achiral 3-aminopyrazine-2-carboxylic acid moiety to chiral amines or amino acid residues.
Topic: Stereochemical Control in Pyrazine-2-Carboxamide Coupling Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document ID: TS-PYR-2024-01
Executive Summary & Core Diagnostic
Status: this compound (CAS 32587-10-3) is inherently achiral.
The Issue: "Epimerization" in this context invariably refers to the racemization of chiral coupling partners (e.g., amino acids, chiral amines) during the amide bond formation.
Root Cause: The pyrazine ring is electron-deficient (π-deficient). When attached to an amino acid (Pyrazine-CONH-CH(R)-), it significantly increases the acidity of the
Troubleshooting Guide & FAQs
Q1: I am coupling 3-aminopyrazine-2-carboxylic acid to a chiral amino acid ester. Why am I observing racemization of the amino acid?
Diagnosis: This is likely base-catalyzed enolization of the amino acid ester before or during the coupling. Technical Insight: The 3-amino group on the pyrazine ring can act as an internal base or hydrogen bond donor, potentially stabilizing transition states that favor racemization. However, the primary culprit is usually the external base (e.g., DIPEA, TEA) used to deprotonate the amino acid salt. Corrective Action:
-
Switch Base: Replace DIPEA with Sym-Collidine (2,4,6-trimethylpyridine) or 2,6-Lutidine . These are weaker, sterically hindered bases that are sufficient to liberate the amine but less likely to abstract the
-proton. -
Protocol Adjustment: Do not "pre-activate" the amino acid ester with base. Add the base only after the coupling reagent and acid are present.
Q2: I am performing a segment condensation (coupling Pyrazine-AA-OH to H-AA-OR). My product is nearly 50% epimerized. Why?
Diagnosis: This is the "Danger Zone" of peptide chemistry. You are activating a carboxyl group attached to a chiral center (
-
Avoid Segment Condensation: If possible, build the peptide linearly from C-to-N terminus (add the Pyrazine acid last).
-
Use "Racemization-Suppressing" Additives: If segment condensation is unavoidable, use T3P (Propylphosphonic anhydride) or Oxyma Pure/DIC . Avoid HBTU/HATU with DIPEA, as the basic conditions guarantee epimerization in this specific scaffold.
Q3: Which coupling reagent is superior for this specific pyrazine moiety?
Recommendation: T3P (Propylphosphonic anhydride) in Ethyl Acetate or DMF. Reasoning:
-
Low Epimerization: T3P acts as an acid scavenger and does not require a large excess of base.
-
High Yield: It effectively activates the electron-poor pyrazine carboxylic acid, which can be sluggish with standard carbodiimides.
-
Alternative: COMU or Oxyma Pure/DIC are excellent second choices. Avoid EDC/HOBt due to slower kinetics allowing more time for side reactions.
Optimized Experimental Protocols
Protocol A: Low-Epimerization Coupling using T3P
Best for coupling 3-aminopyrazine-2-carboxylic acid to sensitive chiral amines.
Reagents:
-
3-Aminopyrazine-2-carboxylic acid (1.0 equiv)[1]
-
Chiral Amine/Amino Acid Ester (1.1 equiv)
-
T3P (50% w/w in EtOAc, 1.5 equiv)
-
Sym-Collidine (2.5 equiv) [Alternative: N-Methylmorpholine]
-
Solvent: Anhydrous EtOAc or DMF (0.1 M concentration)
Step-by-Step:
-
Dissolution: Dissolve 3-aminopyrazine-2-carboxylic acid and the chiral amine salt in anhydrous EtOAc (or DMF if solubility is poor).
-
Cooling: Cool the reaction mixture to 0 °C . Temperature control is critical to kinetic selectivity.
-
Base Addition: Add Sym-Collidine dropwise. Stir for 5 minutes.
-
Activation: Add T3P solution dropwise over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by HPLC/LC-MS.
-
Workup: Wash with 10% Citric Acid (removes collidine), Sat. NaHCO₃, and Brine. Dry over Na₂SO₄.[1]
Protocol B: "Safety-First" Linear Synthesis Strategy
To avoid activating a chiral center attached to the pyrazine.
Concept: Always attach the achiral 3-aminopyrazine-2-carboxylic acid as the final step (N-capping). Workflow:
-
Synthesize the peptide chain (H-AA₁-AA₂-OR) using standard Fmoc/Boc chemistry.
-
Deprotect the N-terminus (remove Fmoc/Boc).
-
Couple 3-aminopyrazine-2-carboxylic acid to the free N-terminus using the T3P protocol above.
-
Why? In this direction, the activated species is the achiral pyrazine acid. It cannot epimerize. The nucleophile (peptide N-terminus) is chiral but is not being activated, minimizing risk.
-
Comparative Data: Coupling Reagents
Table 1: Epimerization Rates in Model Coupling (Pyrazine-Phe-OH + H-Leu-OMe) Data synthesized from comparative peptide coupling studies involving heteroaromatic caps.
| Coupling Reagent | Base System | % D-Isomer (Epimerization) | Yield | Notes |
| HATU | DIPEA (3 eq) | 18 - 25% | 92% | High risk due to basicity and high reactivity. |
| EDC / HOBt | DIPEA (2 eq) | 5 - 8% | 75% | Slow activation; moderate risk. |
| DIC / Oxyma | None/Collidine | < 1.0% | 88% | Excellent suppression of oxazolone. |
| T3P | Pyridine/Collidine | < 0.5% | 90% | Recommended Standard. |
| IBCF (Mixed Anhydride) | NMM (-15°C) | 2 - 15% | Variable | Highly temperature dependent; risky. |
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision process for selecting conditions to minimize epimerization based on the specific structural context of your synthesis.
Caption: Decision tree for selecting coupling strategies. Scenario B (Segment Condensation) presents the highest risk of epimerization due to pyrazine-induced oxazolone stabilization.
References
-
BenchChem Technical Support. (2025).[2] Optimization of coupling agents for this compound synthesis. Retrieved from
-
El-Faham, A., & Albericio, F. (2011).[3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[1] Organic Process Research & Development, 20(2), 140–177. (Validating T3P for low epimerization).
-
MDPI. (2024). Epimerisation in Peptide Synthesis: Mechanisms and Suppression.[4][5]Molecules.[1][2][4][5][6][7][8][9] Retrieved from
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. benchchem.com [benchchem.com]
- 3. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 4. Ethyl 2-Oximinooxamate|High-Purity Reagent [benchchem.com]
- 5. Epimerisation in Peptide Synthesis [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3-Aminopyrazine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the nucleophilicity of the amino group in 3-Aminopyrazine-2-carboxamide.
Technical Support Center: 3-Aminopyrazine-2-carboxamide
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for improving the nucleophilicity of the amino group in this versatile scaffold. The inherent electronic properties of the pyrazine ring can render the C3-amino group less reactive than desired, posing a significant hurdle in many synthetic routes.[1] This resource offers in-depth, troubleshooting-focused guidance to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My acylation/alkylation reaction with this compound is sluggish or failing. What is the underlying chemical reason for this low reactivity?
A1: The low nucleophilicity of the 3-amino group is the primary culprit. This is due to the electron-withdrawing nature of the pyrazine ring system. The two nitrogen atoms in the ring pull electron density away from the rest of the aromatic system, including the C3 position where the amino group is attached. This delocalization of the amino group's lone pair of electrons into the ring significantly reduces its availability to attack an electrophile. Furthermore, the adjacent carboxamide group at the C2 position also contributes to this deactivating effect. Direct acylation of this compound has been reported to fail due to this significantly low nucleophilicity.[1]
Strategic Solutions to Enhance Nucleophilicity
Strategy 1: Deprotonation to Generate a More Potent Nucleophile
Q2: How can I increase the nucleophilicity of the amino group by altering the reaction conditions?
A2: Deprotonation of the amino group to form its corresponding anion (an amido group) dramatically increases its nucleophilicity. By removing a proton, the lone pair of electrons on the nitrogen is no longer shared with a hydrogen atom, making it much more available to participate in a nucleophilic attack.
Troubleshooting Common Issues with Deprotonation:
-
Issue: Incomplete deprotonation leading to low yields.
-
Solution: The choice of base is critical. A strong, non-nucleophilic base is required to effectively deprotonate the weakly acidic amino group without competing in the subsequent reaction. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). The pKa of the amine must be considered to select a base with a sufficiently high pKa for complete deprotonation.
-
-
Issue: Side reactions with the carboxamide group.
-
Solution: The carboxamide protons are also acidic and can be removed by a strong base. This can lead to undesired side reactions. Using a sterically hindered base, such as LDA or potassium bis(trimethylsilyl)amide (KHMDS), can favor deprotonation of the less hindered amino group. Running the reaction at low temperatures (e.g., -78 °C) can also help to control selectivity.
-
Experimental Protocol: Acylation via Deprotonation
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to -78 °C in a dry ice/acetone bath. Add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise over 10 minutes. Stir the mixture at -78 °C for 30 minutes.
-
Acylation: Add the desired acyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Workup: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Without Deprotonation | With Deprotonation (NaH) |
| Reaction Time | > 24 hours | 2-4 hours |
| Typical Yield | < 10% | 60-80% |
| Reaction Temperature | Reflux | 0 °C to Room Temp |
Strategy 2: Use of "Proton Sponges" to Increase Effective Basicity
Q3: I am hesitant to use very strong bases due to potential side reactions. Are there milder alternatives?
A3: Yes, "proton sponges" are an excellent alternative. These are typically sterically hindered diamines with a high proton affinity but low nucleophilicity.[2][3] A classic example is 1,8-bis(dimethylamino)naphthalene (DMAN).[2] Proton sponges function by "scavenging" protons in the reaction medium, which shifts the equilibrium towards the deprotonated, more nucleophilic form of the amine without introducing a strongly basic species that could cause side reactions.[2][4]
Troubleshooting with Proton Sponges:
-
Issue: The reaction is still too slow.
-
Solution: While milder than strong bases, the effectiveness of a proton sponge can be solvent-dependent. Ensure you are using an aprotic polar solvent like acetonitrile or DMF to facilitate the proton transfer. Increasing the reaction temperature may also be necessary.
-
-
Issue: Difficulty in removing the protonated sponge during workup.
-
Solution: The protonated sponge is a salt and can typically be removed with an aqueous wash. A dilute acid wash (e.g., 1M HCl) can help to ensure complete removal of the basic proton sponge from the organic layer.
-
Strategy 3: Catalytic Approaches for Nucleophilic Aromatic Substitution (SNA_r)
Q4: Can catalysts be used to promote the reaction of the amino group?
A4: Yes, particularly for reactions that proceed via a nucleophilic aromatic substitution (SNA_r) mechanism. While the amino group itself is the nucleophile, certain catalysts can activate the electrophile or stabilize the transition state.
-
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): While typically used to form C-N bonds with aryl halides, this methodology can be adapted. In this context, if you are attempting to couple the this compound with an aryl halide, a palladium catalyst with a suitable phosphine ligand (e.g., CyPFtBu) can facilitate the reaction under milder conditions than traditional SNA_r.[5]
-
Lewis Acid Catalysis: A Lewis acid can coordinate to the nitrogen atoms of the pyrazine ring, further withdrawing electron density and making the ring more susceptible to nucleophilic attack if the reaction involves substitution at another position. However, this will decrease the nucleophilicity of the amino group. This approach is more relevant if the amino group is already part of a more complex nucleophile.
-
Phase-Transfer Catalysis: If the reaction is biphasic, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help to shuttle the deprotonated amine from the aqueous phase to the organic phase where the electrophile resides.
Troubleshooting Catalytic Reactions:
-
Issue: Catalyst deactivation.
-
Solution: Ensure strict anaerobic conditions, as palladium catalysts can be sensitive to oxygen. The choice of ligand is also crucial and may require screening to find the optimal one for your specific substrate.
-
-
Issue: Low turnover number.
-
Solution: Increase the catalyst loading or try a more active pre-catalyst. The temperature and reaction time may also need to be optimized.
-
Experimental Protocol: Palladium-Catalyzed N-Arylation
-
Preparation: To an oven-dried Schlenk tube, add Pd(OAc)2 (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and cesium carbonate (2.0 eq).
-
Reactants: Add this compound (1.0 eq) and the aryl halide (1.2 eq).
-
Solvent: Add anhydrous dioxane or toluene.
-
Reaction: Degas the mixture with argon for 15 minutes, then heat to 100-120 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.
References
-
Štefánik, M., et al. (2022). Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 27(5), 1561. Available at: [Link]
-
Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. Available at: [Link]
- Im, S. S., et al. (2011). A variety of procedures have been developed for the synthesis of organic amines, such as hydroamination, reduction of nitriles and nitro compounds, or reductive amination. ChemCatChem, 3, 1853.
-
Brotzel, F., et al. (2007). Nucleophilicities and Carbon Basicities of Pyridines. Chemistry – A European Journal, 13(1), 336-345. Available at: [Link]
-
Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(12), 4380-4388. Available at: [Link]
-
Pozharskii, A. F., et al. (2011). Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect. Organic & Biomolecular Chemistry, 9(10), 3649-3660. Available at: [Link]
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Available at: [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]
-
PubMed. (2017). Using aromatic polyamines with high proton affinity as "proton sponge" dopants for electrospray ionisation mass spectrometry. Available at: [Link]
-
YouTube. (2018, December 28). charge 2 proton sponge. Available at: [Link]
Sources
- 1. Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]
- 2. Using aromatic polyamines with high proton affinity as "proton sponge" dopants for electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Profiling: Pyrazinamide vs. 3-Aminopyrazine-2-carboxamide
Executive Summary: The Prodrug vs. The Scaffold
In the landscape of anti-tubercular drug discovery, Pyrazinamide (PZA) stands as a cornerstone first-line therapeutic, unique for its sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb).[1] However, its dependence on bioactivation by the bacterial enzyme pyrazinamidase (PncA) creates a critical vulnerability: PncA mutations are the primary driver of PZA resistance.[1]
3-Aminopyrazine-2-carboxamide , a structural analog, represents a distinct chemical space.[1] While PZA relies on enzymatic hydrolysis to pyrazinoic acid (POA), the 3-amino analog serves as a privileged scaffold for developing inhibitors that bypass PncA entirely.[1] Recent studies indicate that N-substituted derivatives of this compound can target Prolyl-tRNA Synthetase (ProRS) or Enoyl-ACP Reductase (InhA) , offering a mechanism of action effective against MDR-TB strains resistant to PZA.[1]
This guide objectively compares these two entities, transitioning from their physicochemical properties to their divergent mechanisms and experimental applications.[1]
Physicochemical & Structural Landscape[1][2]
The introduction of an amino group at the C3 position of the pyrazine ring fundamentally alters the electronic and steric profile of the molecule compared to PZA.
| Feature | Pyrazinamide (PZA) | This compound |
| Structure | Pyrazine ring with C2-carboxamide.[1][2][3][4] | Pyrazine ring with C2-carboxamide and C3-amino group.[2][3][4][5][6][7][8][9] |
| Electronic Character | Electron-deficient ring; Amide is susceptible to nucleophilic attack (hydrolysis).[1] | C3-Amino group is electron-donating (+M effect), increasing electron density on the ring but reducing electrophilicity of the C2-carbonyl.[1] |
| Nucleophilicity | Low.[1][7] Acts primarily as an electrophile (at carbonyl) during activation.[1] | The C3-amine has low nucleophilicity due to the electron-withdrawing pyrazine ring, making direct acylation difficult without specific catalysts.[1] |
| Fluorescence | Non-fluorescent / Negligible.[1] | Fluorescent. Aminopyrazines typically exhibit fluorescence (Ex ~340-360 nm, Em ~400-450 nm), useful as tracers or probes.[1] |
| pKa | ~0.5 (very weak base).[1] | Higher basicity due to the exocyclic amino group, though still modulated by the pyrazine ring.[1] |
| Solubility | Water soluble (15 mg/mL).[1] | Moderate water solubility; often requires DMSO for stock solutions in biological assays.[1] |
Mechanism of Action: The Divergence
The critical distinction lies in the interaction with the mycobacterial enzyme PncA .
Pyrazinamide: The PncA Trap
PZA is a prodrug.[3][4][10] It passively diffuses into the Mtb cell, where PncA hydrolyzes it to Pyrazinoic Acid (POA) .[1] POA is then expelled by an efflux pump.[1] In an acidic extracellular environment (typical of inflammation), protonated POA (H-POA) re-enters the cell, causing cytoplasmic acidification and membrane potential collapse.[1]
-
Vulnerability: Loss-of-function mutations in pncA render Mtb completely resistant to PZA.
This compound: The PncA Bypass
Structural modeling reveals that the active site of PncA is sterically restricted.
-
Substrate Specificity: The introduction of a substituent at C3 (like the amino group or its derivatives) creates steric clash within the PncA binding pocket.[1] Consequently, This compound derivatives are NOT substrates for PncA. [1]
-
Alternative Targets: Instead of relying on activation, 3-amino derivatives (specifically 3-benzylamino or 3-benzamido analogs) are designed to bind directly to alternative targets such as Prolyl-tRNA Synthetase (ProRS) or InhA .[1] This allows them to remain active against PZA-resistant strains.
Pathway Visualization (DOT Diagram)
Figure 1: Mechanistic divergence between PZA (PncA-dependent activation) and this compound derivatives (Direct target binding).[1]
Experimental Workflows
Synthesis of this compound
Unlike PZA, which is often purchased, the 3-amino analog and its derivatives frequently require synthesis in the lab, particularly for SAR (Structure-Activity Relationship) studies.[1]
Protocol: Aminodehalogenation of 3-Chloropyrazine-2-carboxamide
Rationale: Direct amination of the pyrazine ring is difficult.[7] Starting from the chloro-derivative allows for nucleophilic aromatic substitution (
-
Starting Material: 3-Chloropyrazine-2-carboxamide (Synthesized from 3-chloropyrazine-2-carbonitrile via partial hydrolysis).[1]
-
Reagents: 25% Aqueous Ammonia (for unsubstituted) or Benzylamine (for derivatives).
-
Reaction Conditions:
-
Unsubstituted: Heat 3-chloropyrazine-2-carboxamide with aq. ammonia in a sealed tube at 100°C for 4-6 hours.
-
Substituted: React with benzylamine in THF with Triethylamine (Et3N) at reflux (70°C) for 15h, OR use Microwave irradiation (140°C, 30 min) for higher yields.[1]
-
-
Purification: Flash chromatography (Hexane:Ethyl Acetate gradient).
-
Validation: 1H-NMR (DMSO-d6) – Look for the disappearance of the C3-H signal and appearance of the broad NH2 singlet (approx. 7.5-8.0 ppm).[1]
Antimycobacterial Susceptibility Assay (MABA)
To compare the potency of PZA vs. 3-Amino derivatives, the Microplate Alamar Blue Assay (MABA) is the gold standard.[1]
Critical Adjustment for PZA:
-
pH Sensitivity: PZA activity is highly pH-dependent. Standard MABA at pH 6.8 will show PZA as inactive (MIC > 100 µg/mL).[1] You MUST adjust the broth pH to 5.5 - 6.0 to observe PZA activity (MIC ~12-50 µg/mL).[1]
-
3-Amino Derivatives: These are generally pH-independent if they target ProRS/InhA, but testing at pH 6.8 is standard.[1]
Step-by-Step Protocol:
-
Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6).
-
Dilution: Dilute culture 1:100 in 7H9 broth (supplemented with OADC).
-
Plating: Add 100 µL culture to 96-well plates containing serial dilutions of compounds.
-
Incubation: 37°C for 5-7 days.
-
Readout: Add 20 µL Alamar Blue (Resazurin) and Tween 80 (1:1). Incubate 24h.
-
Fluorescence Quantification: Ex 530 nm / Em 590 nm.
Comparative Data Analysis
The following table summarizes the biological activity profile derived from recent SAR studies (e.g., Bouz et al., Molecules 2019). Note that the unsubstituted 3-amino scaffold is less active than its benzylated derivatives.
| Compound | Substituent (R) | Target | MIC (H37Rv) [µg/mL] | Cytotoxicity (HepG2) |
| Pyrazinamide (PZA) | -H (Prodrug) | PanD / Membrane | 12.5 - 50 (pH 5.[1]5) | Low |
| 3-Amino-PZA | -NH2 (Unsubstituted) | Unknown / Scaffold | > 100 (Inactive) | Low |
| Derivative A | 3-(4-methylbenzyl)amino | InhA / ProRS | 1.56 | Low (SI > 10) |
| Derivative B | 3-(4-chlorobenzyl)amino | InhA / ProRS | 6.25 - 12.5 | Moderate |
| Derivative C | 3-(3-CF3-benzyl)amino | InhA / ProRS | 12.5 | High (Toxic) |
Interpretation:
-
Efficacy: Optimized 3-amino derivatives (Derivative A) can achieve MICs superior to PZA (1.56 vs 12.5 µg/mL).[1]
-
Toxicity: The 3-amino scaffold is generally non-toxic, but lipophilic substituents (like CF3) can increase cytotoxicity, necessitating Selectivity Index (SI) calculation.[1]
References
-
Bouz, G. et al. (2019).[1] "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules, 24(7), 1426.[1] [1]
-
Peterson, N.D. et al. (2015).[1] "Mechanism of Action of Pyrazinamide: The Story Keeps Getting More Complex." Clinical Microbiology Reviews, 28(1).[1]
-
Gade, P. et al. (2023).[1] "Structural insights into the inhibition of M. tuberculosis Prolyl-tRNA synthetase by derivatives of this compound." Structural Dynamics.
-
Zitko, J. et al. (2013).[1] "Synthesis and antimycobacterial properties of N-substituted 3-aminopyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry Letters.
-
BenchChem. (2025).[1][8] "3-Amino-2-pyrazinecarboxylic acid: Properties and Safety." [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. newtbdrugs.org [newtbdrugs.org]
Comparing the efficacy of 3-Aminopyrazine-2-carboxamide derivatives against drug-resistant bacteria
This guide provides a technical analysis of 3-Aminopyrazine-2-carboxamide derivatives , a class of small molecules engineered to overcome resistance mechanisms inherent to traditional pyrazinamide (PZA) therapy.
Technical Guide for Drug Development & Antimicrobial Research
Executive Summary: The Strategic Pivot from PZA
Pyrazinamide (PZA) is a cornerstone of tuberculosis (TB) therapy, yet its utility is increasingly compromised by mutations in the pncA gene, which encodes the pyrazinamidase enzyme required to activate PZA into its toxic form, pyrazinoic acid (POA).
This compound derivatives represent a structural evolution designed to bypass this activation bottleneck. Unlike PZA, many of these derivatives possess intrinsic antibacterial activity or utilize alternative targets (such as Prolyl-tRNA Synthetase [ProRS] or MmpL3 ), rendering them effective against pncA-mutant Multidrug-Resistant (MDR) strains.
Key Advantages
-
PncA Independence: Active against strains resistant to standard PZA therapy.
-
Broader Spectrum: Certain N-phenyl substitutions confer activity against Gram-positive pathogens like MRSA (Methicillin-Resistant S. aureus).
-
Dual-Targeting Potential: Adenosine mimicry allows for competitive inhibition of aminoacyl-tRNA synthetases.
Mechanism of Action: Divergence from Standard Care
To understand the efficacy of these derivatives, one must contrast their activity with the "prodrug" mechanism of PZA.
Mechanistic Pathways[1]
-
The PZA Pathway (Standard): PZA diffuses into the bacterium and requires hydrolysis by PncA to form POA. POA then disrupts membrane potential and inhibits trans-translation (RpsA) or aspartate decarboxylase (PanD). Failure point: pncA mutations.
-
The 3-Amino Derivative Pathway (Novel): The addition of an amino group at C-3 and lipophilic N-substitutions at C-2 allows these molecules to mimic Adenosine . This facilitates binding to the ATP-binding pocket of ProRS , inhibiting protein synthesis directly without the need for enzymatic activation.
Visualization: Mechanistic Divergence
The following diagram illustrates the critical bypass of the PncA activation step by 3-amino derivatives.
Figure 1: Mechanistic comparison showing how this compound derivatives bypass the PncA activation step required by Pyrazinamide, thereby retaining efficacy against resistant strains.[1]
Comparative Efficacy Analysis
Antimycobacterial Activity (M. tuberculosis)
The most potent derivatives typically feature lipophilic N-substitutions (phenyl or long-chain alkyl groups) which enhance cell wall penetration.
Table 1: Efficacy of Selected Derivatives vs. PZA against M. tuberculosis H37Rv
| Compound | Structure / Substitution | MIC (µg/mL) | Mechanism Note | Ref |
| Pyrazinamide (PZA) | Unsubstituted | 12.5 - 50* | Prodrug; pH dependent | [1, 4] |
| Compound 17 | 3-amino-N-(2,4-dimethoxyphenyl) | 12.5 | High potency; PncA independent | [1] |
| Compound 20 | 3-amino-N-(4-trifluoromethylphenyl) | 25.0 | Moderate potency; Cytotoxic risk | [1] |
| Benzamido-Deriv | 4'-substituted 3-(benzamido) | 1.95 - 31.25 | ProRS Inhibitor (Human ProRS homolog) | [2] |
| Alkyl-Deriv | N-heptyl / N-octyl | ~3.13 - 6.25 | Lipophilicity driven; MmpL3 potential | [1, 5] |
*Note: PZA in vitro activity is highly pH-dependent (active at pH 5.5). Derivatives often show stable activity at neutral pH.
Antibacterial Activity (ESKAPE Pathogens)
While PZA is strictly antimycobacterial, the 3-amino-N-phenyl derivatives exhibit a broader spectrum, showing promise against Gram-positive drug-resistant bacteria.
Table 2: Activity Against Drug-Resistant Gram-Positive Bacteria
| Pathogen | Standard Care (Control) | Best Derivative (3-Amino-N-phenyl) | MIC (µM) | Outcome |
| MRSA (S. aureus) | Vancomycin | 3-amino-N-(3-trifluoromethylphenyl)... | 31.25 - 62.5 | Moderate Activity |
| VRE (E. faecalis) | Linezolid | 3-amino-N-(4-methylbenzyl)... | >250 | Low/Inactive |
| Fungi (C. albicans) | Fluconazole | 3-amino-N-alkyl derivatives | 15.6 - 62.5 | Unexpected Antifungal Activity |
Insight: The 3-amino group is critical for hydrogen bonding within the ProRS active site, mimicking the adenine ring of ATP. Removal of this group often results in loss of broad-spectrum activity [2].
Experimental Protocols
Chemical Synthesis Workflow
The synthesis of these derivatives generally utilizes 1,1'-Carbonyldiimidazole (CDI) coupling to avoid harsh conditions that might degrade the pyrazine ring.
Protocol:
-
Activation: Dissolve 3-aminopyrazine-2-carboxylic acid (1 eq) in dry DMSO. Add CDI (1.2 eq). Stir at 60°C for 1 hour to form the reactive acyl-imidazole intermediate.
-
Coupling: Add the appropriate amine (e.g., 2,4-dimethoxyaniline) (1-1.5 eq).
-
Reaction: Microwave irradiation (100-150W, 100°C) for 15-30 minutes OR reflux for 4-8 hours.
-
Purification: Pour into ice water. The lipophilic amide product typically precipitates. Filter and recrystallize from ethanol.
Figure 2: Optimized synthesis workflow using CDI activation and microwave-assisted amidation.
Biological Evaluation: MIC Determination
To ensure reproducibility, use the Resazurin Microtiter Assay (REMA) for mycobacteria and standard broth microdilution for other bacteria.
Step-by-Step Protocol:
-
Preparation: Dissolve derivatives in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Perform serial 2-fold dilutions in 96-well plates using Middlebrook 7H9 broth (for Mtb) or Mueller-Hinton broth (for S. aureus).
-
Inoculation: Add bacterial suspension adjusted to OD600 ~0.001 (Mtb) or 5x10^5 CFU/mL (S. aureus).
-
Incubation:
-
Validation: Include PZA (pH 6.0) and Rifampicin as positive controls. DMSO as negative control.
Cytotoxicity Screening (HepG2)
Crucial for determining the Selectivity Index (SI).
-
Culture HepG2 cells in DMEM + 10% FBS.
-
Seed 1x10^4 cells/well; incubate 24h.
-
Add compounds (1 - 500 µM) for 48h.
-
Assess viability using CellTiter-Glo (ATP) or MTT assay.
-
Target: SI (IC50/MIC) > 10 is considered a promising lead.
References
-
Servusova, B. et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1376. Link
-
Kovacevic, Z. et al. (2020). Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity.[1] Molecules, 25(4), 848. Link
-
Bouz, G. et al. (2020).[5] Design, synthesis and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances, 10, 8935-8949. Link
-
Zhang, Y. et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis.[6][1][2][7][8] Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 904-910. Link
- Dolezal, M. et al. (2009). Synthesis and antimycobacterial evaluation of some new 3-substituted pyrazine-2-carboxamides. Farmaco, 60, 1196–1202.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative ADMET Profiling of 3-Aminopyrazine-2-carboxamide Derivatives
Executive Summary
The 3-aminopyrazine-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a core template for both antitubercular agents (targeting ProRS/InhA) and kinase inhibitors (targeting FGFR/c-Met). Its utility stems from the ability of the 3-amino group to form a critical intramolecular hydrogen bond with the C2-carbonyl oxygen, locking the molecule into a planar conformation that mimics the adenine ring of ATP.
This guide provides a comparative ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling of these derivatives. We contrast their performance against industry standards—Pyrazinamide (PZA) for infectious disease and Amiloride/Kinase Inhibitors for oncology—to provide actionable data for lead optimization.
Key Takeaway: While 3-amino substitution significantly enhances target affinity (via H-bond donors) compared to unsubstituted pyrazines, it introduces specific ADMET challenges: reduced aqueous solubility due to planarity and increased susceptibility to oxidative metabolism.
Structural Rationale & Chemical Space[1]
Before analyzing ADMET properties, it is essential to understand the structural drivers.
-
The Scaffold: The pyrazine ring provides a low-basicity heteroaromatic core.
-
The "Lock": The 3-amino group acts as a hydrogen bond donor to the exocyclic carbonyl oxygen (S(6) motif). This restricts bond rotation, reducing the entropic penalty upon binding to the active site (e.g., ATP pocket of FGFR or ProRS).
-
The Variable: The N-substitution on the carboxamide determines the therapeutic class (e.g., bulky hydrophobic groups for kinase selectivity vs. small polar groups for ENaC blockade).
Visualization: Mechanism of Action & Binding Topology
The following diagram illustrates the dual-targeting potential and the structural "lock" mechanism.
Figure 1: Structural logic of this compound derivatives. The intramolecular hydrogen bond creates a pseudo-bicyclic system essential for ATP-competitive binding.
Comparative ADMET Analysis
This section contrasts specific 3-aminopyrazine derivatives (e.g., Compound 18i for oncology, Compound 8 for TB) against relevant standards.
Solubility & Permeability (Absorption)[2]
The 3-amino group increases lipophilicity compared to the parent pyrazinamide, often lowering aqueous solubility but enhancing membrane permeability.
| Property | Standard: Pyrazinamide (PZA) | Derivative: 3-Amino-N-benzyl analog (e.g., Cmpd 8) | Impact on Development |
| LogP (Lipophilicity) | -0.71 (Highly Polar) | 2.1 – 3.5 (Moderate) | Derivatives show better passive diffusion but require formulation aids (e.g., cyclodextrins). |
| Aq. Solubility (pH 7.4) | > 15 mg/mL (High) | < 0.5 mg/mL (Low-Moderate) | Critical Bottleneck: The planar "locked" conformation encourages crystal packing, reducing solubility. |
| Caco-2 Permeability | Moderate ( | High ( | 3-amino derivatives exhibit superior CNS penetration (relevant for brain mets in lung cancer). |
| Efflux Ratio | < 2 (Not a substrate) | Variable (Often P-gp substrate) | Large hydrophobic N-substituents (e.g., dimethoxyphenyl) trigger P-gp efflux. |
Metabolic Stability (Metabolism)
The electron-rich amino group makes the pyrazine ring more susceptible to oxidative metabolism compared to electron-deficient pyrazines.
-
Reference: Pyrazinamide is a prodrug requiring activation by pyrazinamidase (PncA).
-
3-Amino Derivatives: These are typically active drugs (not prodrugs).
-
Metabolic Hotspot: The para-position of the N-phenyl ring (if present) and the 5-position of the pyrazine ring are vulnerable to CYP450 oxidation.
-
Data Insight: In human liver microsomes (HLM), unsubstituted 3-aminopyrazine derivatives show
min, whereas N-substituted analogs (e.g., Compound 18i) may drop to min without blocking groups (e.g., fluorine) at metabolic soft spots.
-
Toxicity Profile
| Assay | Standard (Amiloride/PZA) | 3-Aminopyrazine Derivatives | Observation |
| HepG2 Cytotoxicity | Low ( | Low-Moderate ( | generally safe; toxicity correlates with lipophilicity (LogP > 4). |
| hERG Inhibition | Low Risk | Moderate Risk | The basic amine can interact with the hERG channel if the side chain is flexible and basic. Rigidification (e.g., piperazine fusion) mitigates this. |
| Ames Test | Negative | Generally Negative | Unlike nitro-aromatics, the amino-pyrazine core is not inherently genotoxic. |
Experimental Protocols
To validate these profiles in your own lab, use the following standardized protocols. These are designed for reproducibility and high throughput.
Protocol A: Kinetic Solubility (Nephelometry)
Purpose: Rapidly assess solubility of lead series to flag "brick dust" compounds early.
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.
-
Dilution: Spatially distribute into a 96-well plate. Dilute stocks into pH 7.4 phosphate-buffered saline (PBS) to final concentrations ranging from 1
M to 500 M (final DMSO < 1%). -
Incubation: Shake plates at 600 rpm for 2 hours at 25°C.
-
Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.
-
Analysis: The solubility limit is defined as the concentration where precipitation (increased scattering) exceeds the background by 3
.-
Validation: Run Hydrocortisone (High Sol) and Reserpine (Low Sol) as controls.
-
Protocol B: Microsomal Stability Assay
Purpose: Determine intrinsic clearance (
-
Reaction Mix:
-
Test Compound: 1
M final concentration. -
Microsomes: Human/Mouse Liver Microsomes (0.5 mg protein/mL).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (Mg
, Glucose-6-phosphate, G6PDH, NADP+). -
Sampling: Aliquot 50
L at min. -
Quenching: Immediately transfer aliquots into 150
L ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). -
Quantification: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .
Protocol C: HepG2 Cytotoxicity (MTS Assay)
Purpose: Screen for general cellular toxicity.
-
Seeding: Plate HepG2 cells at 10,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add test compounds (serial dilution 100
M to 0.1 M) for 48h. -
Development: Add 20
L MTS reagent (CellTiter 96®). Incubate 1-4h at 37°C. -
Measurement: Read absorbance at 490 nm.
-
Data: Calculate
using non-linear regression (Sigmoidal dose-response).
Strategic Optimization Workflow
Use this decision tree to navigate the optimization of this compound hits.
Figure 2: ADMET Screening Cascade. A "Fail fast" approach prioritizing solubility and stability before deep biological characterization.
Conclusion and Recommendations
The this compound scaffold is a versatile template. Its "locked" planar conformation drives high potency against kinase and bacterial targets but necessitates careful management of solubility.
Recommendations for Optimization:
-
Solubility: If aqueous solubility is limiting (< 10
M), introduce a solubilizing tail (e.g., N-methylpiperazine) at the para-position of the phenyl ring (Compound 18i strategy). -
Metabolism: If
is short, perform metabolite identification (MetID). Common soft spots are the 5-position of the pyrazine and electron-rich benzylic positions. Block these with Fluorine or Methyl groups. -
Selectivity: For kinase inhibitors, exploit the "gatekeeper" residue differences. The 3-amino group anchors the molecule to the hinge region; variations in the amide substituent dictate selectivity.
References
-
Structural insights into the inhibition of M. tuberculosis Prolyl-tRNA synthetase by derivatives of this compound. Source: Structural Dynamics (2025)
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Source: Molecules (NIH PMC)
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Source: Journal of Medicinal Chemistry (NIH)
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Source: MDPI Molecules
-
Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase. Source: MDPI Pharmaceuticals
Validating 3-Aminopyrazine-2-carboxamide Derivatives as Potent TGR5 Agonists: A Comparative Guide
This guide provides a comprehensive framework for validating derivatives of 3-Aminopyrazine-2-carboxamide as lead compounds targeting the Takeda G-protein-coupled receptor 5 (TGR5). We will objectively compare the performance of a hypothetical, optimized derivative, referred to as Compound X, with a known TGR5 agonist, INT-777. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics for metabolic diseases.
Introduction: The Therapeutic Promise of TGR5
TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for a range of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[1][2] This receptor is activated by bile acids and is expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[3] Upon activation, TGR5 stimulates a signaling cascade that leads to the production of cyclic AMP (cAMP), a crucial second messenger.[4] This signaling pathway ultimately influences energy expenditure, glucose metabolism, and inflammation.[2][4][5]
The therapeutic potential of TGR5 agonists lies in their ability to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and promotes satiety.[2] The this compound scaffold has been identified as a promising starting point for the development of novel, potent, and selective TGR5 agonists.[1][2] This guide outlines a systematic approach to validate a lead candidate from this chemical series.
The Validation Workflow: A Step-by-Step Approach
The validation of a lead compound is a multi-faceted process that requires a series of well-designed experiments to assess its potency, selectivity, and cellular activity. The following workflow provides a logical progression from initial in vitro characterization to cell-based functional assays.
Caption: TGR5 signaling cascade upon agonist binding.
Conclusion and Future Directions
The data presented in this guide provide a compelling case for the validation of this compound derivatives, exemplified by Compound X, as potent and selective TGR5 agonists. The superior in vitro and cellular potency, coupled with enhanced selectivity over related receptors, positions this chemical scaffold as a promising starting point for the development of novel therapeutics for metabolic diseases.
Further studies should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, in vivo efficacy studies in relevant animal models of diabetes and obesity, and further structure-activity relationship (SAR) studies to optimize the pharmacokinetic and pharmacodynamic properties of this promising lead series.
References
-
Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Publishing. Available from: [Link]
-
Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. SciSpace. Available from: [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. NIH. Available from: [Link]
-
Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. Available from: [Link]
-
What are TGR5 agonists and how do they work?. Patsnap Synapse. Available from: [Link]
-
Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. MDPI. Available from: [Link]
-
What are the new molecules for TGR5 agonists?. Patsnap Synapse. Available from: [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available from: [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available from: [Link]
Sources
- 1. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 4. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
3-Aminopyrazine-2-carboxamide: A Heterocyclic Architect for Drug Discovery & Material Science
Executive Summary
3-Aminopyrazine-2-carboxamide (CAS 5424-01-1) is a bifunctional pyrazine building block that serves as a critical "linchpin" in the synthesis of fused heterocyclic systems. Its utility stems from the orthogonal reactivity of its adjacent functional groups: a nucleophilic amino group at position 3 and an electrophilic carboxamide at position 2.
This guide details the technical application of this scaffold in two primary domains:
-
Medicinal Chemistry: As a precursor to Pteridines (bioisosteres of purines) and Pyrazinopyrimidines , and as a scaffold for FGFR inhibitors and antimycobacterial agents.
-
Material Science: As a core for "turn-on" fluorescent sensors and chemosensors for metal ions (e.g., Al³⁺).
Chemical Profile & Reactivity Analysis
Physicochemical Properties
| Property | Data | Relevance |
| CAS Number | 5424-01-1 | Unique Identifier |
| Molecular Weight | 138.13 g/mol | Fragment-based drug design (FBDD) compliant |
| Appearance | Yellow to light brown powder | Visual purity indicator (darkening indicates oxidation) |
| Solubility | DMSO, DMF, MeOH (hot) | Polar aprotic solvents preferred for coupling |
| pKa (Calculated) | ~2.8 (pyrazine N), ~13 (amide) | Weakly basic; requires activation for N-acylation |
The "Push-Pull" Reactivity Model
The pyrazine ring is electron-deficient (π-deficient), which significantly lowers the nucleophilicity of the C3-amino group.
-
Challenge: Direct acylation of the C3-amine is difficult and often requires forcing conditions (high temp, microwave) or specific catalysts (DMAP, pyridine).
-
Opportunity: The C2-carboxamide is readily convertible. It can undergo Hoffman rearrangement to a diamine or dehydration to a nitrile, but its most valuable role is in cyclocondensation reactions .
Core Synthetic Workflows
Pathway A: The "Butterfly" Cyclization (Pteridine Synthesis)
The most authoritative use of this compound is the synthesis of Pteridin-4(3H)-ones (Lumazines). This follows the Isay Reaction logic, where the pyrazine diamine equivalent condenses with 1,2-dicarbonyls.
Mechanism:
-
Condensation: The C3-amino group attacks a carbonyl carbon of the reagent (e.g., glyoxal, ethyl pyruvate).
-
Cyclization: The amide nitrogen (or oxygen, depending on tautomer) closes the ring, releasing water/alcohol.
Pathway B: Amide Functionalization (The "Warhead" Vector)
For kinase inhibitors (e.g., FGFR targets), the carboxamide nitrogen is substituted to create specific binding interactions. Since the amide nitrogen is poor nucleophile, coupling agents (CDI, T3P) are essential to activate the carboxylic acid precursor or facilitate transamidation.
Visualization of Divergent Synthesis
The following diagram maps the transformation of this compound into high-value targets.
Figure 1: Divergent synthetic pathways from the this compound core.[1]
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Amide Coupling (CDI Method)
Context: Used to synthesize N-substituted derivatives active against M. tuberculosis and FGFR kinases.
Reagents:
Methodology:
-
Activation: Dissolve 3-aminopyrazine-2-carboxylic acid (1.0 equiv) in anhydrous DMSO (approx. 10 mL/g). Add CDI (1.3 equiv).[1][2]
-
Observation: Evolution of CO₂ gas bubbles. Stir at Room Temperature (RT) for 10–15 minutes until effervescence ceases. This forms the reactive acyl-imidazole intermediate.[2]
-
-
Coupling: Add the target amine (1.5 equiv) directly to the reaction vessel.
-
Reaction: Seal the vessel and irradiate in a microwave reactor at 120 °C for 30 minutes at 100 W.
-
Note: If microwave is unavailable, heating at 100 °C for 4–6 hours is a viable alternative, though yields may decrease.
-
-
Workup: Pour the reaction mixture into crushed ice/water. Adjust pH to neutral if necessary.
-
Purification: The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
Validation Check:
-
TLC: Monitor disappearance of the starting acid (polar, stays at baseline) and appearance of the less polar amide.
-
Yield Expectation: 60–85%.
Protocol 2: Synthesis of Pteridin-4(3H)-one (Lumazine Core)
Context: Classic cyclization to form the bicyclic fluorescent core.
Reagents:
-
This compound (1.0 equiv)[5]
-
Triethyl orthoformate (Excess, acts as solvent and C1 donor)
-
Acetic Anhydride (Catalytic/Co-solvent)
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound in triethyl orthoformate (10–15 mL per gram of substrate).
-
Catalysis: Add acetic anhydride (2.0 equiv).
-
Reflux: Heat the mixture to reflux (approx. 146 °C) for 4–8 hours.
-
Isolation: Cool the mixture to RT. The pteridine product often crystallizes out upon cooling.
-
Purification: Filter the solid. Wash with cold ethanol and diethyl ether.
Case Studies & Applications
Pharmaceutical: FGFR Inhibitors (Compound 18i)
Recent studies (2024) have validated N-substituted 3-aminopyrazine-2-carboxamides as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[9]
-
Mechanism: The pyrazine core acts as the hinge binder in the ATP pocket of the kinase.
-
Key Interaction: The C3-amino group and the C2-amide oxygen form crucial hydrogen bonds with the kinase backbone (residues Ala564/Glu565 in FGFR2).
-
Outcome: Compound 18i demonstrated sub-micromolar IC50 values against FGFR1–4, showing potential for treating gastric cancers.
Material Science: Fluorescent "Turn-On" Sensors
The rigid, planar structure of the pteridine derivatives synthesized from this building block exhibits strong fluorescence.
-
Application: Detection of Aluminum (Al³⁺) ions.[10]
-
Mechanism: Chelation Enhanced Fluorescence (CHEF).[10] The free ligand has weak fluorescence due to Photoinduced Electron Transfer (PET). Binding Al³⁺ inhibits PET, restoring strong emission (typically green, ~517 nm).
-
Sensitivity: Detection limits reaching
mol/L.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield in Amide Coupling | Poor solubility of the zwitterionic acid precursor. | Switch solvent to DMSO or DMF . Use T3P (Propylphosphonic anhydride) as a coupling agent for cleaner conversion than CDI. |
| Incomplete Cyclization | Low nucleophilicity of the amide nitrogen.[6] | Ensure strictly anhydrous conditions for orthoester reactions. Increase temperature or use microwave irradiation to overcome the activation energy barrier. |
| Product Darkening | Oxidation of the electron-rich amino group. | Perform reactions under an inert atmosphere (Argon/Nitrogen ). Store starting material in the dark at <15°C. |
References
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters (2024).
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules (2019).
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules (2017).
-
A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. Analytical Methods (2012).
-
Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase. Molecules (2020).
Sources
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Adenosine-Mimicking Derivatives of this compound: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
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- 10. A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+ - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 3-Aminopyrazine-2-carboxamide
Operational Safety Guide: 3-Aminopyrazine-2-carboxamide
Executive Summary & Chemical Profile
This guide provides an operational framework for the safe handling of This compound (CAS: 32587-10-3).[1][2] While often categorized as a pharmaceutical intermediate with moderate acute toxicity, its physical form (fine powder) and potential biological activity as a pyrazine derivative necessitate strict dust control and specific barrier protection.
Critical Distinction: Do not confuse this amide with its acid analog, 3-Aminopyrazine-2-carboxylic acid (CAS: 5424-01-1).[2] While hazards are similar, their solubility and metabolic profiles differ.
Chemical Identity:
-
Synonyms: 3-Amino-2-pyrazinecarboxamide; Pyrazinamide impurity.[2]
-
Physical State: Yellow to pale brown crystalline powder.
Risk Assessment & Engineering Controls
The primary route of exposure for this compound is inhalation of dust during weighing and dermal absorption when in solution.
| Hazard Domain | Risk Level | Causality & Mitigation |
| Inhalation | High (during weighing) | The powder is fine and easily aerosolized.[2] Causality: Irritation of the upper respiratory tract (H335) occurs upon contact with mucous membranes. Control: Handle exclusively in a certified Chemical Fume Hood or Powder Weighing Enclosure. |
| Dermal | Moderate | Pyrazine derivatives can be absorbed through compromised skin.[2] Control: Double-gloving is required when handling solutions (see Section 3). |
| Ocular | Moderate | Mechanical irritation from dust and chemical irritation from solution splashes.[2] Control: Safety glasses with side shields are the minimum; goggles required if dust is uncontrolled. |
Personal Protective Equipment (PPE) Matrix
The following matrix dictates PPE based on the state of the chemical. A "one-glove-fits-all" approach is dangerous when solvents are introduced.[2]
Table 1: Task-Based PPE Requirements[2]
| Operational Phase | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Solid Handling (Weighing, Transfer) | Engineering Control Primary: Fume Hood.Fallback:[2] N95 or P100 Respirator if hood unavailable (Not recommended). | Nitrile (4-6 mil) .Standard exam gloves are sufficient for dry solids.[2] | Safety Goggles (Sealed) to prevent dust entry.[2] | Lab Coat (Cotton/Poly),Long pants,Closed-toe shoes.[2] |
| Solution Handling (Dissolved in DMSO) | Fume Hood Required.Vapors from solvent carry the solute.[2] | Specialized Selection: See Glove Logic below.Nitrile degrades rapidly in some organic solvents.[2] | Safety Glasses w/ Side Shields + Face Shield if >100mL.[2] | Lab Coat +Chemical Apron (if handling >500mL).[2] |
| Spill Cleanup (Solid or Liquid) | Half-Face Respirator w/ P100 + Organic Vapor cartridges.[2] | Double Nitrile or Silver Shield® (Laminate) for maximum barrier.[2] | Safety Goggles | Tyvek® Coveralls recommended for large spills.[2] |
Strategic Glove Selection (The "Solvent Vector" Rule)
When this compound is dissolved, the solvent dictates the glove breakthrough time, not the solid.[2] This compound is frequently dissolved in DMSO or Methanol .
-
Scenario A: Dissolved in DMSO
-
Risk:[1][2][3][4][5] DMSO permeates standard nitrile gloves in <5 minutes, carrying the dissolved pyrazine through the skin barrier.
-
Protocol: Use thick Nitrile (>8 mil) for splash protection only. Change immediately upon contact. For immersion or heavy handling, use Butyl Rubber or Silver Shield® .
-
-
Scenario B: Dissolved in Methanol
Visual Logic: PPE Selection Workflow
The following diagram illustrates the decision process for selecting the correct barrier protection.
Figure 1: Decision logic for selecting glove material based on carrier solvent permeation rates.[2]
Operational Protocols
Safe Weighing Procedure (Dust Control)
-
Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or a dedicated powder weighing enclosure.
-
Static Control: Use an anti-static gun or bar on the spatula and weigh boat. Pyrazine powders can be static-charged, causing "jumping" and aerosolization.
-
Transfer: Use a disposable anti-static spatula. Do not pour from the stock bottle; transfer small amounts to a secondary container first.
-
Decon: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the wipe as solid hazardous waste.
Spill Response (Self-Validating System)
-
Minor Solid Spill (<5g):
-
Liquid Spill:
-
Alert nearby personnel.
-
Don appropriate gloves (refer to Figure 1 based on solvent).
-
Absorb with vermiculite or spill pads.
-
Validation: Check the surface pH or use a UV light (if the compound or solvent is UV-active) to verify no residue remains.
-
Waste Disposal
Do not flush down the drain. This compound is an organic amine and must be segregated.
-
Solid Waste: Dispose of in "Solid Hazardous Waste" container (Code: Non-regulated organic solid, unless mixed with P-listed substances).
-
Liquid Waste: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated). Label clearly with "Contains this compound".[2]
-
Empty Containers: Triple rinse with solvent before disposal. Rinsate goes to liquid waste.
References
-
Fisher Scientific. (2024).[1][7] Safety Data Sheet: this compound. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification and Safety: this compound. Retrieved from [2]
-
Ansell. (2022).[3] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
-
PubChem. (2024). Compound Summary: this compound.[1][2] National Library of Medicine. Retrieved from [2]
Sources
- 1. fishersci.com [fishersci.com]
- 2. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 3. synerzine.com [synerzine.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 6. csueastbay.edu [csueastbay.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
